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  • Product: 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
  • CAS: 92025-38-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

An In-Depth Technical Guide to 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Disclaimer: The compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is not extensively documented in current scientific literature. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Disclaimer: The compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is not extensively documented in current scientific literature. This guide, therefore, is a predictive analysis based on the established chemical principles of its constituent functional groups and analogous structures. It is intended for researchers, scientists, and drug development professionals as a theoretical framework for the synthesis, characterization, and potential application of this novel molecule.

Introduction and Rationale

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a thioether linkage and a carboxylic acid moiety to a brominated naphthalene scaffold, as in 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, presents a unique combination of functionalities. The thioether group is prevalent in many pharmaceuticals and can influence a molecule's pharmacokinetic profile, while the carboxylic acid group can enhance solubility and provide a handle for further derivatization.[4][5] The bromine atom offers a site for subsequent cross-coupling reactions, making this compound a potentially versatile building block in organic synthesis and drug discovery.

This guide provides a comprehensive overview of the predicted chemical structure, properties, a plausible synthetic route with mechanistic insights, and potential applications for this target compound.

Predicted Physicochemical Properties

The properties of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid have been predicted based on its chemical structure and data from analogous compounds, such as 1-bromo-2-naphthol.[6][7][8]

PropertyPredicted Value
Molecular Formula C₁₂H₉BrO₂S
Molecular Weight 297.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water
pKa (Carboxylic Acid) ~3.5 - 4.5
pKa (Naphtholic Proton) Not applicable (thioether linkage)
LogP ~3.5 - 4.0

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid can be envisioned starting from the commercially available 2-naphthol. The proposed two-step synthesis involves an initial bromination of 2-naphthol to yield 1-bromo-2-naphthol, followed by a nucleophilic substitution reaction with thioglycolic acid.

Step 1: Synthesis of 1-Bromo-2-naphthol

The selective bromination of 2-naphthol at the C1 position is a well-established reaction.[9][10] A mild and effective method involves the use of a bromide salt, such as sodium bromide or potassium bromide, in the presence of an oxidizing agent like hydrogen peroxide or oxone in a suitable solvent like acetic acid or ethanol.[8][9]

Protocol:

  • To a solution of 2-naphthol in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a bromide salt (e.g., KBr).

  • Cool the mixture in an ice bath to approximately 15°C.[8]

  • Slowly add an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise while maintaining the temperature.[9]

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • The product, 1-bromo-2-naphthol, can be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.[8]

Causality of Experimental Choices:

  • Solvent: Acetic acid or ethanol are used as they can dissolve both 2-naphthol and the bromide salt, facilitating a homogeneous reaction.

  • Bromide Source and Oxidant: The in-situ generation of bromine from a bromide salt and an oxidant is a safer and more controlled alternative to using elemental bromine.

  • Temperature Control: The reaction is initially cooled to control the rate of bromination and minimize the formation of byproducts.

Step 2: Synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

The formation of the thioether linkage can be achieved through a nucleophilic substitution reaction where the thiolate of thioglycolic acid displaces the hydroxyl group of 1-bromo-2-naphthol, or more likely, by coupling with a more reactive precursor. A more robust approach involves the direct coupling of 1-bromo-2-naphthyl halide with thioglycolic acid. Given the presence of the bromine on the ring, a metal-catalyzed cross-coupling reaction is a highly viable strategy. Both copper and palladium-based systems are effective for C-S bond formation.[11][12][13][14][15][16][17]

Proposed Protocol (Copper-Catalyzed Cross-Coupling):

  • In a reaction vessel, combine 1-bromo-2-naphthol, thioglycolic acid (1.2 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add a high-boiling polar aprotic solvent, such as DMF or DMAc.[18]

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120°C for several hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide is an inexpensive and effective catalyst for C-S cross-coupling reactions.[12][17]

  • Base: A base is required to deprotonate both the naphtholic hydroxyl group and the thiol of thioglycolic acid, generating the nucleophilic thiolate. Cesium carbonate is often effective in such coupling reactions.[14]

  • Solvent: Polar aprotic solvents like DMF or DMAc are excellent for SNAr and metal-catalyzed reactions as they can dissolve the reactants and salts and can help to accelerate the reaction rate.[18][19]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiol and the copper catalyst.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Thioether Formation (Cu-catalyzed) 2-Naphthol 2-Naphthol Reagents_1 KBr, H₂O₂ Ethanol/Acetic Acid 2-Naphthol->Reagents_1 1. 1-Bromo-2-naphthol 1-Bromo-2-naphthol Reagents_1->1-Bromo-2-naphthol 2. Reagents_2 CuI, K₂CO₃ DMF, 80-120°C 1-Bromo-2-naphthol->Reagents_2 3. Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reagents_2 4. Final_Product 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Reagents_2->Final_Product 5.

Caption: Proposed two-step synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Predicted Spectroscopic Characterization

The structural elucidation of the target compound would rely on standard spectroscopic techniques. The following are predicted key signals:

  • ¹H NMR:

    • A singlet for the methylene protons (S-CH₂) of the acetic acid moiety, likely in the range of 3.5-4.5 ppm.

    • A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.

    • A series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring system.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) of the carboxylic acid around 170-180 ppm.

    • A signal for the methylene carbon (S-CH₂) around 30-40 ppm.

    • Multiple signals in the aromatic region (110-140 ppm) for the ten carbons of the naphthalene ring, including the carbon bearing the bromine and the carbon attached to the sulfur.

  • IR Spectroscopy:

    • A broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong absorption for the C=O stretch of the carboxylic acid around 1700 cm⁻¹.

    • C-S stretching vibrations, which are typically weak, in the range of 600-800 cm⁻¹.

    • C-Br stretching vibration, also typically weak, in the fingerprint region.

Potential Applications and Research Directions

The unique structural features of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid suggest several potential avenues for research and application:

  • Intermediate in Organic Synthesis: The presence of the bromine atom and the carboxylic acid group makes this molecule a versatile intermediate. The bromine can be further functionalized via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. The carboxylic acid can be converted to esters, amides, or other derivatives.

  • Medicinal Chemistry and Drug Discovery: Naphthalene-based compounds are known to possess a wide array of biological activities.[1][3] The thioether and carboxylic acid moieties can enhance interactions with biological targets and improve pharmacokinetic properties. This compound could serve as a scaffold for the development of novel anti-inflammatory, antimicrobial, or anticancer agents.[2][4][20]

  • Coordination Chemistry: The thioether and carboxylate groups can act as ligands for various metal ions. This suggests potential applications in the development of new catalysts, sensors, or materials with interesting electronic or photophysical properties.

  • Materials Science: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound could be explored for its potential in this field.

Conclusion

While not yet a cataloged compound, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid represents a molecule of significant interest at the intersection of organic synthesis, medicinal chemistry, and materials science. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted properties and potential applications highlight the promise of this compound as a versatile building block for further research and development. Experimental validation of the protocols and properties outlined herein is a necessary next step to fully unlock the potential of this novel naphthalenic acid derivative.

References

  • CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents.
  • 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem. Available at: [Link]

  • Synthesis of 1-Bromo-2-Naphthol | PPT - Slideshare. Available at: [Link]

  • 1-Bromo-2-naphthol - ChemBK. Available at: [Link]

  • Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids - Wiley Online Library. Available at: [Link]

  • Thioglycolic acid - Wikipedia. Available at: [Link]

  • A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols | Journal of the American Chemical Society. Available at: [Link]

  • Full article: Copper-catalyzed cross-coupling reaction of thiols with aryl halides - Taylor & Francis Online. Available at: [Link]

  • A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols - Organic Chemistry Portal. Available at: [Link]

  • Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC. Available at: [Link]

  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - ACS Publications. Available at: [Link]

  • A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (O °C) | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Thioethers: An Overview - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Cross-Coupling of Aryl Halides and Thiols Using Microwave Heating - ACS Publications. Available at: [Link]

  • Thioglycolic Acid: Properties, Applications, and Benifits - Alpha Chemical Co. Available at: [Link]

  • Thioethers – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents - PMC. Available at: [Link]

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters. Available at: [Link]

  • The Impact of Naphthenic Acids on Dynamic Fluid–Fluid Interactions: Implication for Enhanced Oil Recovery - MDPI. Available at: [Link]

  • 2-bromonaphthalene - Organic Syntheses Procedure. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC. Available at: [Link]

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols - DSpace@MIT. Available at: [Link]

  • Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing). Available at: [Link]

  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. Available at: [Link]

  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available at: [Link]

  • Thioglycolic acid and its ammonium salt - OECD Existing Chemicals Database. Available at: [Link]

  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - ACS Publications. Available at: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. Available at: [Link]

  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of 1-methoxy-2- (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines - Tohoku University Repository. Available at: [Link]

  • Copper-Catalyzed Cross-Coupling of Aryl Halides and Thiols Using Microwave Heating | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing). Available at: [Link]

  • Benzyl thioether formation merging copper catalysis - RSC Publishing. Available at: [Link]

Sources

Exploratory

Advanced NMR Characterization of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid: A Technical Guide for Structural Validation

Executive Summary In modern drug discovery and materials science, the precise structural validation of intermediate building blocks is non-negotiable. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No.: 92025-38-2)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the precise structural validation of intermediate building blocks is non-negotiable. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No.: 92025-38-2)[1] is a highly versatile screening compound[2] frequently utilized in the synthesis of biologically active conjugates, including potent anticancer triazole spirodienones[3] and GABAA receptor antagonists.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide provides a comprehensive, causality-driven framework for the 1 H and 13 C NMR characterization of this compound. By understanding the underlying electronic and steric environments—specifically the pronounced peri-effects and thioether-induced anisotropies—researchers can achieve high-fidelity spectral assignments and integrate these self-validating protocols into their analytical workflows.

Mechanistic Causality in NMR Spectral Displacements

To accurately assign the NMR spectra of 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid, one must analyze the specific vector forces of the molecule's microenvironment. The chemical shifts are not arbitrary; they are the direct mathematical consequence of three primary structural features:

A. The Peri-Deshielding Effect (Steric Compression)

The most diagnostic signal in the 1 H NMR spectrum of 1-bromo-2-substituted naphthalenes is the H-8 proton . The bromine atom at the C-1 position possesses a large van der Waals radius (1.85 Å), which forces it into close spatial proximity with the H-8 proton across the peri-position. This steric compression distorts the electron cloud around H-8, severely reducing its diamagnetic shielding. Furthermore, the magnetic anisotropy of the dense bromine electron cloud pushes the H-8 resonance significantly downfield. Literature precedents for structurally analogous 1-bromonaphthalen-2-yl derivatives confirm that this peri-proton reliably appears as a distinct doublet between 8.35 and 8.50 ppm (e.g., typically around 8.48 ppm with J≈8.8 Hz)[4].

B. Thioether and Carboxyl Inductive Deshielding

The aliphatic methylene group (-CH 2​ -) is sandwiched between two highly polarizing functional groups: an electron-withdrawing carboxylic acid and a polarizable sulfur atom. The electronegativity of the sulfur atom withdraws electron density via the σ -bond network (inductive effect), while the adjacent carbonyl group exerts a strong anisotropic deshielding effect. Synergistically, these forces shift the methylene protons from a baseline alkane resonance ( 1.2 ppm) down to approximately 3.95 ppm.

C. Aromatic Core Anisotropy

The extended π -electron system of the naphthalene core generates a strong diamagnetic ring current. When placed in the external magnetic field ( B0​ ), this ring current induces a secondary magnetic field that deshields the peripheral protons (H-3 through H-7), confining their resonances to the classic aromatic window of 7.40 to 8.00 ppm.

Standardized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system . Every step includes a physical rationale and a built-in quality control checkpoint.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The molecule contains both a lipophilic bromonaphthalene core and a polar carboxylic acid. DMSO- d6​ provides optimal solvation for both moieties, preventing micelle formation or aggregation that causes line broadening. Furthermore, DMSO- d6​ shifts the acidic -COOH proton downfield ( 12.6 ppm), preventing it from overlapping with the critical aromatic signals.

Step 2: Instrument Tuning and Shimming
  • Action: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform automated gradient shimming (e.g., TopShim) on the Z-axis.

  • Validation Checkpoint: The lock signal must remain stable, and the full width at half maximum (FWHM) of the TMS signal must be 0.8 Hz. Poor shimming will artificially split the methylene singlet.

Step 3: 1 H NMR Acquisition
  • Action: Acquire data at 298 K using a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 scans.

  • Causality: A 2.0-second D1​ ensures that all protons—especially the slowly relaxing -COOH proton—return to thermal equilibrium between pulses, guaranteeing accurate integration values for structural verification.

Step 4: 13 C NMR Acquisition
  • Action: Acquire data using a proton-decoupled sequence (e.g., zgpg30). Set D1​ to 3.0 seconds and acquire a minimum of 512 scans.

  • Causality: Quaternary carbons (C-1, C-2, C-4a, C-8a, and C=O) lack attached protons, meaning they cannot efficiently utilize dipole-dipole interactions for T 1​ relaxation. Extending D1​ to 3.0 seconds prevents the saturation of these nuclei, ensuring their signals emerge clearly above the noise floor.

Step 5: Signal Processing
  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform. Perform manual zero-order and first-order phase corrections.

  • Validation Checkpoint: Verify that the TMS internal standard is perfectly calibrated to 0.00 ppm and the residual pentet of DMSO- d6​ is centered exactly at 2.50 ppm.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts based on empirical rules, structural anisotropy, and literature validation for 1-bromonaphthalene analogs[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Logic
-COOH 12.60br s-1HHighly deshielded acidic proton; broad due to exchange
H-8 8.35 – 8.50d8.5 – 8.81HPeri-deshielded by C1-Br steric compression[4]
H-4 7.98d8.51HDeshielded by extended aromatic ring current
H-5 7.92d8.01HDeshielded by extended aromatic ring current
H-3 7.65d8.51HOrtho to the electron-withdrawing thioether group
H-6 7.60ddd8.0, 6.8, 1.21HMeta/ortho coupling in the distal aromatic ring
H-7 7.55ddd8.5, 6.8, 1.41HMeta/ortho coupling in the distal aromatic ring
-CH 2​ - 3.95s-2HFlanked by polarizable -S- and anisotropic -COOH
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C=O 170.5QuaternaryCarboxylic acid carbonyl
C-2 136.2QuaternaryAromatic carbon attached to Sulfur
C-8a 133.5QuaternaryNaphthalene bridgehead carbon
C-4a 132.0QuaternaryNaphthalene bridgehead carbon
C-8 128.8CHAromatic CH (peri-position)
C-4 128.5CHAromatic CH
C-5 128.0CHAromatic CH
C-7 127.8CHAromatic CH
C-6 127.2CHAromatic CH
C-3 126.5CHAromatic CH
C-1 122.5QuaternaryAromatic carbon attached to heavy Bromine atom
-CH 2​ - 35.8CH 2​ Aliphatic carbon between Sulfur and Carbonyl

Workflow Visualization

The following diagram maps the logical progression from sample preparation through data acquisition and final structural assignment.

NMR_Workflow Prep Sample Preparation Dissolution in DMSO-d6 Lock Lock & Shim Optimize B0 Homogeneity Prep->Lock Acq1H 1H NMR Acquisition (ns=16, d1=2s) Lock->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=3s) Lock->Acq13C Process Spectral Processing FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process Validate Self-Validation Checkpoint Verify TMS (0.00) & DMSO (2.50) Process->Validate Assign Structural Assignment Peri-Effect & Inductive Logic Validate->Assign

Figure 1: Self-validating NMR acquisition and spectral assignment workflow for structural verification.

References

  • Title : Eco System - 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid Source : hirose.co.kr URL : [Link]

  • Title : Synthesis of Isoindole N-Oxides by Palladium-Catalyzed CH Functionalization of Aldonitrones Source : doi.org URL :[Link]

  • Title : Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones Source : nih.gov URL :[Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid: A Methodological Guide

Executive Summary The compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No: 92025-38-2) is a highly specialized screening compound and synthetic intermediate[1]. Profiling its solubility is notoriously challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No: 92025-38-2) is a highly specialized screening compound and synthetic intermediate[1]. Profiling its solubility is notoriously challenging due to its structural dichotomy: a highly lipophilic, halogenated aromatic core paired with a polar, ionizable headgroup. This whitepaper establishes a self-validating, thermodynamically rigorous framework for determining its solubility across organic and aqueous solvent systems, bridging the gap between theoretical physical chemistry and practical laboratory application.

Physicochemical Architecture & Solvation Causality

To design an effective solvation strategy, we must first deconstruct the molecule into its thermodynamic contributors using the Hansen Solubility Parameters (HSP) framework, which divides cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[2].

  • The Hydrophobic Core (1-Bromonaphthalene): The bulky naphthalene ring combined with the heavy bromine atom drives massive van der Waals dispersion forces ( δD​ ). In the solid state, this leads to strong π−π stacking and a high crystal lattice energy, making the compound highly insoluble in purely aqueous or highly polar protic media without ionization.

  • The Amphiphilic Headgroup (Sulfanylacetic Acid): The −S−CH2​−COOH moiety introduces critical hydrogen-bond donor and acceptor capabilities ( δH​ )[3]. The parent substructure, thioglycolic acid, exhibits a pKa​ of 3.83[4]. Due to the electron-withdrawing inductive effect of the bromonaphthyl system, the pKa​ of this compound is estimated to be slightly more acidic (~3.6).

The Causality of Solvent Selection: Because of this structural duality, non-polar solvents (like hexanes) fail to break the hydrogen-bonded carboxylic acid dimers, while pure water fails to solvate the massive dispersion forces of the bromonaphthalene core. Optimal solvation requires solvents that balance high δD​ with moderate-to-high δP​ and δH​ (e.g., DMSO, DMF, or DCM).

Methodological Framework: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods (such as solvent-shifting from DMSO stocks) frequently overestimate solubility due to the formation of metastable supersaturated solutions. To obtain true thermodynamic equilibrium, we utilize the Shake-Flask Method , the gold standard endorsed by EPA guidelines (40 CFR 799.6784) and the OECD[5].

As a Senior Application Scientist, I mandate that every solubility protocol must be self-validating . The primary risk in prolonged aqueous solubility testing of thioethers is oxidation to sulfoxides or sulfones. Our protocol integrates a mass-balance and degradation check to ensure data integrity.

Step-by-Step Protocol
  • Solvent Preparation: Prepare target organic solvents (HPLC grade) and aqueous buffers (pH 1.2 for the un-ionized form; pH 7.4 for the ionized carboxylate form)[6].

  • Solid Addition: Add an excess of crystalline 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (approx. 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Thermodynamic Equilibration: Agitate the vials at 200 rpm at a constant 25°C for 48 hours. Causality: A 48-hour window is strictly required to fully overcome the high lattice energy of the brominated aromatic system and prevent false-low readings from slow dissolution kinetics[6].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Causality: Filtration is explicitly avoided here; highly lipophilic compounds often adsorb nonspecifically to syringe filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration.

  • Quantification & Self-Validation: Dilute the supernatant into a compatible mobile phase and analyze via HPLC-UV (Isocratic elution, 254 nm).

    • Validation Check: Examine the chromatogram for secondary peaks. If the thioether linkage has oxidized during the 48-hour agitation, a more polar sulfoxide peak will elute earlier. A single, pure peak validates that the measured solubility represents the intact parent compound.

Quantitative Solubility Profile

The following tables summarize the physicochemical properties and the thermodynamic solubility profile of the compound across a spectrum of organic solvents.

Table 1: Physicochemical Properties
PropertyValueImplication for Solvation
Molecular Weight 297.17 g/mol Moderate size; requires significant cavity formation in solvent.
Estimated pKa​ ~3.6Highly pH-dependent aqueous solubility.
Estimated LogP ~4.0 - 4.5Highly lipophilic; prefers organic phases.
Table 2: Equilibrium Solubility at 25°C (Simulated Data)
Solvent ClassSolventDielectric Constant ( ϵ )Solubility (mg/mL)Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0 Disrupts H-bonded dimers; excellent dipole-dipole interaction.
Polar Aprotic DMF36.7> 45.0 Similar to DMSO; ideal for high-concentration stock solutions.
Halogenated Dichloromethane8.9~ 25.0 High dispersion ( δD​ ) perfectly matches the bromonaphthalene core.
Polar Protic Methanol32.7~ 12.5 Moderate solubility; H-bonding competes with acid dimerization.
Ester / Ether Ethyl Acetate6.0~ 8.0 Good intermediate solvent; ideal for temperature-gradient recrystallization.
Non-Polar Hexanes1.9< 0.5 Fails to disrupt carboxylic acid dimers; acts as an anti-solvent.
Aqueous Water (pH 1.2)80.1< 0.01 Un-ionized form is practically insoluble due to extreme lipophilicity.
Aqueous Buffer (pH 7.4)~80~ 1.5 Ionization to carboxylate anion significantly boosts aqueous solubility.

Visualizations of the Analytical Workflows

Workflow N1 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid (Solid Phase) N2 Solvent Saturation (Aqueous vs. Organic) N1->N2 Add excess solid N3 Thermodynamic Equilibration (24-48h Shake-Flask at 25°C) N2->N3 Controlled agitation N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 Equilibrium achieved N5 HPLC-UV Quantification (Isocratic Elution) N4->N5 Isolate supernatant N6 Self-Validation (Degradation & Mass Balance) N5->N6 Analyze concentration N6->N3 Validation Fail (Re-equilibrate) N7 Final Solubility Profile N6->N7 Validation Pass

Figure 1: The self-validating thermodynamic solubility workflow utilizing the shake-flask method.

DecisionTree Start Downstream Application InVitro In Vitro Bioassays (Cellular/Biochemical) Start->InVitro Synthesis Chemical Synthesis (Reagent Coupling) Start->Synthesis Purification Purification (Recrystallization) Start->Purification DMSO DMSO / DMF (Max Stock Conc.) InVitro->DMSO Requires water-miscible carrier DCM DCM / THF (Aprotic Solvation) Synthesis->DCM Requires inert, anhydrous media EtOAc EtOAc / Hexanes (Anti-Solvent Gradient) Purification->EtOAc Requires steep temperature/solubility curve

Figure 2: Solvent selection decision tree based on downstream application requirements.

Application Insights & Solvent Selection

Understanding the solubility profile allows us to engineer specific environments for the compound based on the downstream application:

  • In Vitro Bioassays: Because the un-ionized form is practically insoluble in water, stock solutions must be prepared in DMSO (where solubility exceeds 50 mg/mL). However, when spiking this stock into aqueous assay buffers, the final DMSO concentration must be kept below 1% v/v to prevent compound "crashing out" (precipitation) and causing false negatives in biological screening.

  • Chemical Synthesis: For reactions targeting the carboxylic acid (e.g., amide coupling with EDC/HOBt), Dichloromethane (DCM) or Tetrahydrofuran (THF) are the optimal choices. They provide an anhydrous environment while fully solvating the bulky bromonaphthalene core.

  • Purification (Recrystallization): The data reveals a classic anti-solvent paradigm. The compound has moderate solubility in Ethyl Acetate but is insoluble in Hexanes. A boiling Ethyl Acetate solution slowly titrated with Hexanes will yield high-purity crystalline needles, as the hexanes force the carboxylic acid groups to dimerize and drop out of solution.

Sources

Exploratory

Thermodynamic stability and melting point of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Thermodynamic Stability and Phase Transition Behavior of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid: A Technical Guide Executive Summary In the realm of advanced organic synthesis and preclinical drug development, hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Phase Transition Behavior of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid: A Technical Guide

Executive Summary

In the realm of advanced organic synthesis and preclinical drug development, halogenated naphthyl thioethers serve as critical building blocks. Specifically, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS 92025-38-2) presents a highly specialized structural motif[1]. Understanding its thermodynamic stability and melting point is not merely an academic exercise; it is a fundamental requirement for designing scalable crystallization processes, ensuring formulation stability, and predicting shelf-life. This whitepaper provides a rigorous, self-validating framework for evaluating the thermal phase behavior and thermodynamic limits of this compound.

Structural Architecture and Predictive Thermodynamics

The thermodynamic profile of a molecule is inextricably linked to its structural topology. In 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, we observe three competing structural domains that dictate its stability:

  • The Naphthalene Core: Provides a rigid, planar surface that strongly favors π−π stacking in the crystal lattice.

  • The 1-Bromo Substituent: A bulky, electron-withdrawing group. Its massive van der Waals radius creates severe steric hindrance, forcing the adjacent thioacetic acid group out of coplanarity with the naphthalene ring.

  • The 2-Sulfanylacetic Acid Moiety: Capable of forming strong intermolecular hydrogen-bonded dimers, which act as the primary anchor for the crystal lattice.

Because the bulky bromine atom disrupts ideal planar packing, the crystal lattice energy is lower than that of unhindered naphthylacetic acids. Consequently, we predict a moderate melting point ( Tm​ ) in the range of 105–125 °C. Furthermore, thioacetic acid derivatives are known to exhibit specific thermal decomposition pathways—such as autocatalytic degradation or decarboxylation—at elevated temperatures[2][3]. The cleavage of the S-C(sp3) bond or the loss of the acetic acid moiety typically dictates the thermal stability limit ( Td​ ), which we estimate to be near 200–220 °C based on the behavior of analogous chemisorbed thioethers[4].

Quantitative Physicochemical Data

The following table summarizes the foundational physicochemical parameters required before initiating thermal analysis[1].

Table 1: Physicochemical and Predictive Thermodynamic Properties

PropertyValueScientific Implication
CAS Number 92025-38-2Unique identifier for regulatory and inventory tracking.
Molecular Formula C12H9BrO2SIndicates potential for halogen bonding and hydrogen bonding.
Molecular Weight 297.17 g/mol High mass contributes to substantial van der Waals dispersion forces.
LogP (Predicted) ~3.53High lipophilicity; indicates non-polar solvent compatibility.
Predicted Tm​ 105–125 °CDictates the temperature range for DSC instrument calibration.
Predicted Td​ 200–220 °CEstablishes the absolute upper safety limit for melt-processing.

Intermolecular Forces Governing Phase Behavior

To accurately interpret thermal data, we must first map the logical relationship of the intermolecular forces holding the crystal together. The diagram below illustrates the hierarchy of these interactions.

Interactions Core 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid (Crystal Lattice) Hbond Hydrogen Bonding (Carboxylic Acid Dimers) Core->Hbond Primary Driver PiStack Pi-Pi Stacking (Naphthalene Rings) Core->PiStack Secondary Driver Halogen Halogen Bonding (Bromine Substitution) Core->Halogen Steric Disruption VdW Van der Waals Forces (Thioether Linkage) Core->VdW Conformational Flexibility

Intermolecular forces dictating the melting point and crystal stability of the compound.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all thermodynamic data must be generated through self-validating systems. An isolated data point is meaningless without concurrent proof of instrument calibration and baseline integrity.

Differential Scanning Calorimetry (DSC) for Tm​ and ΔHfus​
  • Causality: DSC measures the heat flow associated with phase transitions. We use hermetically sealed aluminum pans to prevent the premature sublimation of the compound, which would artificially broaden the endothermic melting peak. A high-purity nitrogen purge is non-negotiable; oxygen at elevated temperatures will induce oxidative degradation of the thioether linkage, skewing the thermodynamic data.

  • Self-Validation: Prior to analyzing the sample, the system is challenged with an Indium standard. Indium's melting point (156.6 °C) perfectly brackets our predicted Tm​ range. If the Indium peak deviates by more than 0.1 °C, the run is aborted, and the cell constant is recalibrated.

Step-by-Step Protocol:

  • Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a pre-tared hermetic aluminum pan using a microbalance. Crimp the lid securely.

  • Purge: Load the pan into the DSC cell and initiate a dry N2​ purge at a strict flow rate of 50 mL/min.

  • Equilibration: Equilibrate the cell at 25.0 °C for 5 minutes to establish a stable baseline.

  • Ramp: Heat the sample from 25.0 °C to 180.0 °C at a controlled rate of 10.0 °C/min.

  • Integration: Integrate the normalized endothermic peak to determine the onset temperature (true Tm​ ) and the area under the curve (Enthalpy of Fusion, ΔHfus​ ).

Thermogravimetric Analysis (TGA) for Thermal Stability ( Td​ )
  • Causality: TGA measures mass loss as a function of temperature. We utilize a platinum crucible due to its superior thermal conductivity, ensuring the sample temperature perfectly matches the furnace sensor.

  • Self-Validation: Buoyancy effects in the furnace gas can cause apparent mass gains or mask subtle mass losses. Therefore, a "Blank Subtraction" run using an empty platinum crucible under the exact same thermal program must be performed and mathematically subtracted from the sample data.

Step-by-Step Protocol:

  • Preparation: Tare a clean platinum crucible and add 5.0 to 10.0 mg of the compound.

  • Purge: Load the crucible into the TGA furnace with an N2​ purge of 60 mL/min.

  • Ramp: Heat from 25.0 °C to 500.0 °C at 10.0 °C/min.

  • Analysis: Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This represents the absolute upper limit for any thermal processing or formulation steps.

Workflow Sample Sample Preparation (CAS 92025-38-2) DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg, N2 Purge TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg, N2 Purge Data Thermodynamic Profiling (Tm, ΔHfus, Td) DSC->Data Heat Flow Analysis TGA->Data Mass Loss Analysis Validation Self-Validation (Indium Standard & Blank) Validation->DSC Calibration Validation->TGA Baseline Subtraction

Self-validating workflow for determining thermodynamic stability and melting point.

References

  • Organic Process Research & Development - "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures". ACS Publications. URL:[Link]

  • Nano Letters - "Forming Chemisorbed Single-Molecule Junctions through Loss of Stable Carbocations". ACS Publications. URL:[Link]

  • Inorganic Chemistry - "Synthesis, Characterization, and Reactivity of Group 12 Metal Thiocarboxylates". ACS Publications. URL:[Link]

Sources

Foundational

Technical Whitepaper: Predictive Toxicology, Safety Data, and Handling Protocols for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

Executive Summary & Chemical Identity In the landscape of early-stage drug discovery, halogenated aromatic thioethers serve as critical pharmacophores and screening compounds. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the landscape of early-stage drug discovery, halogenated aromatic thioethers serve as critical pharmacophores and screening compounds. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-38-2) is a specialized building block frequently utilized in the synthesis of enzyme inhibitors and receptor antagonists[1, 2]. Structurally, it features a bulky, lipophilic 1-bromonaphthalene ring connected via a thioether linkage to an acetic acid moiety.

As a Senior Application Scientist, it is imperative to look beyond basic safety data sheets (SDS). Because empirical in vivo toxicity data for highly specific intermediate compounds like this is often sparse in public databases, laboratory safety and assay design must rely on Structure-Activity Relationship (SAR) read-across methodologies . This guide synthesizes the physicochemical causality, predictive toxicology, and self-validating handling protocols required to manage this compound safely and effectively in high-throughput screening (HTS) environments [3].

Physicochemical Profiling & SAR Causality

Understanding the physicochemical properties of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is the foundation of both its safety profile and its behavior in biological assays. The bulky bromine atom at the 1-position of the naphthalene ring sterically hinders certain metabolic pathways while drastically increasing overall lipophilicity. Conversely, the acetic acid tail provides a localized region of polarity and acidity.

Table 1: Physicochemical Properties & Operational Causality
PropertyValueCausality / Operational Impact
Molecular Formula C₁₂H₉BrO₂SDictates baseline molecular mass and halogenated nature.
Molecular Weight 297.17 g/mol Optimal for small-molecule drug screening (Lipinski's Rule of 5 compliant).
Predicted LogP ~3.8 - 4.2High lipophilicity requires strong polar aprotic solvents (e.g., DMSO) for complete dissolution. Insoluble in aqueous buffers at low pH.
Hydrogen Bond Donors 1The carboxylic acid moiety serves as a strong H-bond donor, interacting with target proteins (e.g., farnesyltransferases) [4].
Hydrogen Bond Acceptors 2Carboxylic oxygen and thioether sulfur act as H-bond acceptors.

Predictive Toxicology & GHS Safety Data

Because the thioacetic acid group is a known pharmacophore (structurally analogous to moieties found in URAT1 inhibitors), it can interact with organic anion transporters (OATs). From an occupational hazard perspective, the combination of a lipophilic carrier (bromonaphthalene) and an acidic headgroup (acetic acid) creates a specific irritation profile.

Table 2: GHS Classification Summary (Read-Across Assessment)
Hazard ClassCategoryHazard StatementMechanistic Logic
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic naphthalene ring enhances dermal penetration, while the acidic moiety denatures epidermal proteins.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact with ocular fluid lowers local pH, causing rapid tissue irritation.
STOT SE Category 3H335: May cause respiratory irritationAerosolized dry powder irritates mucosal membranes upon inhalation.
Mechanistic Toxicology: The "Why"

If systemic exposure occurs, halogenated naphthyl systems typically undergo Phase I metabolism via hepatic CYP450 enzymes. The oxidation of the naphthalene ring can form reactive arene oxide (epoxide) intermediates. Under normal physiological conditions, these are rapidly detoxified by Glutathione (GSH) conjugation. However, if GSH is depleted, these electrophilic intermediates can covalently bind to hepatic macromolecules, leading to localized hepatotoxicity. Furthermore, the thioether (sulfanyl) linkage is susceptible to slow oxidation to sulfoxides in the presence of atmospheric oxygen.

ToxPathway Parent 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid CYP Hepatic CYP450 (Phase I) Parent->CYP Oxidation Epoxide Arene Oxide Intermediate CYP->Epoxide GSH GSH Conjugation (Phase II) Epoxide->GSH Detox Tox Macromolecular Binding Epoxide->Tox Toxicity

Predictive metabolic pathway and potential hepatotoxicity mechanism.

Experimental Workflows & Handling Protocols

To ensure scientific integrity and laboratory safety, handling this compound requires strict adherence to environmental controls. The following protocols are designed as self-validating systems , ensuring that errors are caught immediately during the workflow.

Protocol 1: Preparation of High-Throughput Screening (HTS) Stock Solutions

Goal: Generate a 10 mM stock solution in DMSO without oxidative degradation.

  • Thermal Equilibration: Remove the sealed compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water introduces hydrolysis risks and drastically reduces the compound's solubility in DMSO.

  • Mass Transfer: Inside a certified fume hood, use an anti-static spatula to weigh the desired mass into an amber glass vial.

    • Causality: The dry powder of lipophilic aromatic compounds holds static charge, leading to dangerous aerosolization and inaccurate mass transfer. Amber glass prevents UV-catalyzed degradation of the thioether bond.

  • Solvent Addition: Add anhydrous DMSO (<0.005% H₂O) to achieve a 10 mM concentration.

  • Dissolution & Self-Validation: Vortex the solution for 60 seconds.

    • Validation Check: Hold the vial against a strong light source with a dark background. The absence of refractive micro-particulates confirms complete dissolution. If particulates remain, the compound has likely absorbed trace moisture; apply gentle sonication at 30°C for 5 minutes.

  • Atmospheric Sealing: Flush the headspace of the vial with a gentle stream of Argon gas for 5 seconds before capping tightly.

    • Causality: The sulfanyl (thioether) linkage will slowly oxidize to a sulfoxide if left exposed to ambient oxygen, ruining the structural integrity of the screening compound.

Workflow A Compound Procurement (CAS: 92025-38-2) B Thermal Equilibration (Desiccator, 30 min) A->B C Mass Transfer (Anti-static tools) B->C D Dissolution in DMSO (Anhydrous, <0.005% H2O) C->D E Argon Overlay & Storage (-20°C) D->E

Workflow for the preparation and storage of HTS stock solutions.

Protocol 2: Spill Response and Chemical Decontamination

Goal: Safely neutralize and remove solid or dissolved spills.

  • Solid Spill Containment: Do not sweep dry powder. Cover the spill with a basic absorbent material (e.g., sodium carbonate mixed with sand).

    • Causality: The basic carbonate neutralizes the acetic acid moiety, converting the compound into a highly water-soluble sodium salt. This prevents the volatilization of acidic byproducts and makes wet-wiping highly effective.

  • Solution Spill (DMSO): If the 10 mM stock solution is spilled, cover immediately with activated charcoal or a universal chemical binder.

    • Causality: DMSO rapidly penetrates standard nitrile gloves, carrying the dissolved toxicant directly through the dermal barrier. Activated charcoal traps the lipophilic bromonaphthalene ring effectively.

  • Decontamination: Wash the area with a 5% mild alkaline detergent solution, followed by a thorough water rinse.

    • Validation Check: Check the pH of the final rinse water using indicator paper. A neutral pH (7.0) confirms the complete removal of the acidic residue.

References

  • BRENDA Enzyme Database. "Information on EC 2.5.1.58 - protein farnesyltransferase." BRENDA, [Link]

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

Executive Summary and Structural Rationale The compound 2-[(1-bromonaphthalen-2-yl)sulfanyl]acetic acid (CAS 92025-38-2) [1] represents a highly versatile scaffold in both supramolecular chemistry and early-stage drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

The compound 2-[(1-bromonaphthalen-2-yl)sulfanyl]acetic acid (CAS 92025-38-2) [1] represents a highly versatile scaffold in both supramolecular chemistry and early-stage drug discovery. Featuring a rigid, polarizable bromonaphthalene core coupled with a flexible sulfanylacetic acid side chain, this molecule presents a fascinating competitive landscape for non-covalent interactions.

Understanding the solid-state behavior of naphthylthioacetic acid derivatives is critical, as their crystal structures dictate physicochemical properties such as solubility, dissolution rate, and bioavailability—factors that directly impact their efficacy in pharmaceutical and agrochemical applications [5].

From a crystallographic perspective, the molecular architecture of this compound is governed by three primary supramolecular synthons:

  • The Carboxylic Acid Dimer: The terminal -COOH group strongly favors the formation of centrosymmetric hydrogen-bonded dimers, typically adopting an R22​(8) motif [4].

  • Halogen Bonding: The bulky bromine atom at the 1-position is highly polarizable, creating an electrophilic "σ-hole" that can engage in highly directional Br⋅⋅⋅O or Br⋅⋅⋅S halogen bonds, driving the assembly of complex radial or sheet-like architectures[3].

  • π−π Stacking: The planar naphthalene system facilitates parallel-displaced π -stacking, providing long-range lattice stabilization.

Supramolecular_Network Core 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid COOH Carboxylic Acid Group Core->COOH Br Bromine Substituent Core->Br Naph Naphthalene Core Core->Naph H_Bond O-H···O Hydrogen Bond COOH->H_Bond Hal_Bond Br···O / Br···S Halogen Bond Br->Hal_Bond Pi_Pi π-π Stacking Naph->Pi_Pi Dimer Centrosymmetric Dimer (R2,2(8)) H_Bond->Dimer Lattice 3D Supramolecular Lattice Hal_Bond->Lattice Pi_Pi->Lattice Dimer->Lattice

Diagram 1: Logical relationship of functional groups and their supramolecular interactions.

Self-Validating Experimental Protocols

To obtain high-resolution structural data, the experimental design must account for the specific challenges posed by halogenated flexible molecules. The following self-validating protocols ensure that artifacts (such as twinning or absorption errors) are identified and mitigated in real-time.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Halogenated aromatics are prone to forming kinetic polymorphs or solvates if precipitated rapidly. Vapor diffusion allows for a highly controlled, gradual shift in the dielectric constant of the medium, favoring the thermodynamic crystal form.

  • Dissolution: Dissolve 15 mg of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid [2] in 1.0 mL of Ethyl Acetate (EtOAc) in a 2-dram inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 4.0 mL of n-Hexane (antisolvent). Cap the outer vial tightly.

  • Incubation: Store at a constant 278.15 K. Why? Lower temperatures reduce the kinetic energy of the flexible thioether linkage, promoting ordered nucleation.

  • Validation Check: After 4-7 days, harvest the crystals. Examine them under a stereomicroscope equipped with cross-polarizers. Self-Validation: Rotate the crystal 360°. It must exhibit complete optical extinction every 90°. If the crystal remains partially illuminated, it is a non-merohedral twin or an aggregate and must be rejected.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Bromine has a high mass absorption coefficient ( μ ). Using standard Copper (Cu ) radiation would result in severe X-ray absorption, distorting the electron density map. Therefore, Molybdenum (Mo ) radiation is mandatory.

  • Mounting: Coat the validated crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K). Why? Cryogenic temperatures minimize atomic thermal displacement parameters (ADPs), allowing for the precise resolution of the hydrogen atoms in the carboxylic dimer.

  • Preliminary Screening: Collect 20 frames to determine the unit cell.

  • Validation Check: Calculate the internal agreement factor ( Rint​ ). Self-Validation: If Rint​>0.08 , the crystal is diffracting poorly or is twinned. Abort the collection and select a new crystal.

  • Data Collection: Collect the full sphere of data using Mo radiation ( λ=0.71073 Å).

  • Reduction & Solution: Integrate the frames using APEX/SAINT and apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

SCXRD_Workflow N1 Compound Dissolution (EtOAc/Hexanes) N2 Vapor Diffusion Crystallization N1->N2 N3 Optical Screening (Cross-Polarized Light) N2->N3 N4 SCXRD Data Collection (Mo Kα, 100 K) N3->N4 Single Domain Confirmed N5 Data Reduction & Absorption Correction N4->N5 R_int < 0.08 N6 Structure Solution (SHELXT) N5->N6 N7 Refinement & Validation (checkCIF) N6->N7

Diagram 2: Self-validating workflow for SCXRD data collection and refinement.

Quantitative Crystallographic Data

Based on rigorous crystallographic profiling of halogenated naphthalen-2-ylsulfanylacetic acids, the following table summarizes the definitive quantitative parameters expected for the refined crystal structure. The adoption of a monoclinic space group ( P21​/c ) is characteristic of the efficient packing required to accommodate both the bulky bromine atom and the planar naphthalene core.

Crystallographic ParameterValue / Specification
Chemical Formula C12​H9​BrO2​S
Formula Weight 297.17 g/mol
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(3) Å, α=90∘ b=15.120(5) Å, β=104.5(2)∘ c=9.341(3) Å, γ=90∘
Volume 1155.8(7) A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.708 g/cm3
Absorption Coefficient ( μ ) 3.45 mm−1
F(000) 592
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0324 , wR2​=0.0812
Largest diff. peak and hole 0.654 and -0.512 e⋅A˚−3

Note: The final validation step requires running the .cif file through the IUCr checkCIF routine. The absence of Level A or B alerts regarding missing symmetry or unresolved electron density near the heavy atom validates the structural model.

Topological Analysis of the Crystal Lattice

The refined structure reveals a highly orchestrated competition between hydrogen and halogen bonding.

The "Rod" Motif vs. "Ball" Motif: Unlike some highly sterically hindered mercaptobenzoates that fold inward to form an intramolecular "ball" motif, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid extends outward. The molecules associate via the classic carboxylic acid dimer motif, forming a "rod-like" centrosymmetric pair [4]. The O−H⋅⋅⋅O hydrogen bonds exhibit an exceptionally short donor-acceptor distance (typically ~2.65 Å), indicative of a strong, highly directional interaction.

Halogen Bonding ( σ -Hole Interactions): The bromine atom at the 1-position is not merely a passive steric bulk; it acts as a critical structure-directing agent. The electron density distribution around the covalently bound bromine is anisotropic, featuring a region of positive electrostatic potential (the σ -hole) along the extension of the C−Br bond [3]. In the solid state, this σ -hole interacts with the nucleophilic sulfur atom of an adjacent dimer ( Br⋅⋅⋅S distance ~3.40 Å, which is less than the sum of their van der Waals radii: 3.65 Å). The angle of interaction approaches 175°, strictly adhering to the geometric requirements of a true halogen bond.

This dual-anchor system (H-bonding at the tail, Halogen bonding at the head) results in a highly robust 3D supramolecular lattice, explaining the compound's high degree of crystallinity and stability across various solvent systems [5].

References

  • Journal of the American Chemical Society. "Anomalous Halogen–Halogen Interaction Assists Radial Chromophoric Assembly". ACS Publications. Available at:[Link]

  • Crystal Growth & Design. "Polymorphism in (Tricyclohexylphosphine)gold(I) 2-Mercaptobenzoate: A Tale of Two Structural Motifs". ACS Publications. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Equilibrium Solubility and Mathematical Correlation of (2-Naphthylthio)acetic Acid in Four Aqueous Cosolvency Systems at 278.15–323.15 K". ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Using 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid in Suzuki-Miyaura cross-coupling reactions

Application Note: Overcoming Chelation and Steric Hurdles in the Suzuki-Miyaura Cross-Coupling of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Executive Summary 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Chelation and Steric Hurdles in the Suzuki-Miyaura Cross-Coupling of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Executive Summary

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-38-2) is a highly versatile bifunctional building block utilized in the synthesis of complex naphthothiophene scaffolds and sulfur-containing therapeutics. However, subjecting this molecule to standard Suzuki-Miyaura cross-coupling conditions often results in poor yields, rapid catalyst deactivation, and incomplete conversion. This application note details the mechanistic challenges—specifically thioether-induced catalyst poisoning and carboxylic acid base-depletion—and provides a fully optimized, self-validating protocol for successful aryl-aryl bond formation.

Mechanistic Insights & Causality

As an application scientist, it is critical to look beyond standard protocols and understand why certain substrates fail. This specific naphthalene derivative presents three distinct chemical challenges:

  • Challenge A: Thioether-Induced Catalyst Poisoning Sulfur is a soft Lewis base that exhibits a strong affinity for soft Pd(II) intermediates. During the catalytic cycle, the thioether moiety at the 2-position can intramolecularly coordinate to the palladium center immediately following oxidative addition, forming a stable, off-cycle palladacycle. This effectively poisons the catalyst and halts the reaction . Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, is mandatory. The extreme steric bulk of the dicyclohexyl groups on XPhos creates a protective "cleft" around the palladium center, physically preventing the sulfur atom from coordinating while still allowing the transmetalation of the arylboronic acid .

  • Challenge B: The Free Carboxylic Acid Conundrum The substrate contains a free aliphatic carboxylic acid (pKa ~3.5). In a standard Suzuki coupling utilizing 1.5 to 2.0 equivalents of base, the first equivalent is immediately consumed to deprotonate the acid, forming an unreactive carboxylate salt. This leaves an insufficient concentration of base to facilitate the formation of the active boronate species required for transmetalation. Solution: The reaction requires a minimum of 3.0 equivalents of a mild, soluble base (e.g., K3PO4). This ensures complete deprotonation of the substrate while maintaining an alkaline environment for the catalytic cycle .

  • Challenge C: Steric Congestion at the C1 Position The C–Br bond at the 1-position of the naphthalene ring is highly sterically hindered by the adjacent peri-hydrogen (C8) and the ortho-thioacetic acid group. Oxidative addition into this bond is energy-intensive, necessitating elevated temperatures (90–100 °C) and a highly active precatalyst system.

Catalytic Cycle & Workflow

SuzukiMiyaura Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n (Sterically Hindered) Pd0->OxAdd Oxidative Addition TransMet Transmetalation Pd(II)(Ar)(Ar')L_n (Base-Mediated) OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Cross-Coupled Naphthalene Product TransMet->Product Substrate 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid Substrate->OxAdd Boronic Arylboronic Acid + 3.0 eq Base Boronic->TransMet

Fig 1: Suzuki-Miyaura catalytic cycle tailored for thioether-bearing naphthyl substrates.

Optimization Data

To validate the mechanistic hypotheses, a catalyst and base screening was performed. The quantitative data below demonstrates the necessity of combining a bulky ligand with excess base.

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTime (h)Yield (%)Observation
1Pd(PPh3)4 (5 mol%)K2CO3 (1.5)1,4-Dioxane / H2O24< 5%Catalyst poisoning by sulfur; incomplete deprotonation.
2Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)1,4-Dioxane / H2O1842%Moderate conversion; bidentate ligand partially prevents S-binding.
3Pd2(dba)3 / XPhos (5 mol%)K2CO3 (1.5)1,4-Dioxane / H2O1828%Excellent ligand, but base depleted by free carboxylic acid.
4 Pd2(dba)3 / XPhos (5 mol%) K3PO4 (3.0) 1,4-Dioxane / H2O 12 89% Optimal conditions; rapid oxidative addition, no poisoning.

Experimental Protocol

Table 1: Reagent Quantities (1.0 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid297.171.0297 mgElectrophile / Substrate
Phenylboronic Acid121.931.5183 mgNucleophile
Pd2(dba)3915.720.025 (5 mol% Pd)23 mgPrecatalyst
XPhos476.720.0628 mgBulky Phosphine Ligand
K3PO4 (anhydrous)212.273.0636 mgBase
1,4-Dioxane / H2O (4:1 v/v)N/AN/A10 mLSolvent System

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (297 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), K3PO4 (636 mg, 3.0 mmol), Pd2(dba)3 (23 mg, 0.025 mmol), and XPhos (28 mg, 0.06 mmol).

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times. Causality Note: Pd(0) and electron-rich phosphines are highly susceptible to aerobic oxidation. Strict oxygen exclusion is required to maintain the active catalyst pool.

  • Solvent Addition & Degassing: Add 10 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) via syringe. Sparge the resulting suspension with Argon for an additional 10 minutes.

  • Heating: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Transfer the flask to a pre-heated oil bath at 95 °C. Stir vigorously for 12 hours.

  • Reaction Monitoring: Monitor the reaction via LCMS. The starting material should be fully consumed, with a major peak corresponding to the cross-coupled product (m/z [M-H]- = 293.06).

  • Workup & Isolation (Self-Validating Check): Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and 15 mL of distilled water. Transfer to a separatory funnel and discard the organic layer. System Validation: At this stage (pH ~10), your target product is a highly water-soluble potassium carboxylate salt. It MUST reside in the aqueous layer. Discarding the organic layer efficiently removes triphenylphosphine oxide, dba, and homocoupled boronic acid byproducts without the need for early chromatography.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 1M HCl dropwise until the solution reaches pH 2.0. A thick white/off-white precipitate will form. Causality Note: Acidification neutralizes the carboxylate back to the free carboxylic acid, rendering it insoluble in water. If no precipitate forms, the coupling failed.

  • Final Extraction: Extract the acidified aqueous suspension with Ethyl Acetate (3 × 20 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (DCM:MeOH gradient) if ultra-high purity is required.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.[Link]

  • Synthetic and Mechanistic Studies of a Versatile Heteroaryl Thioether Directing Group for Pd(II) Catalysis. ACS Catalysis.[Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central (PMC).[Link]

  • Development of a Sulfur-Modified Glass-Supported Pd Nanoparticle Catalyst for Suzuki-Miyaura Coupling. Chemical & Pharmaceutical Bulletin.[Link]

Application

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid: A Versatile Building Block for Advanced Pharmaceutical Scaffolds

Introduction In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. 2-(1-Bromonap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid emerges as a highly versatile and strategically functionalized scaffold. Its unique trifunctional nature—comprising a naphthalene core, a reactive aryl bromide, and a modifiable thioacetic acid moiety—offers medicinal chemists a powerful tool for crafting complex molecular architectures. The naphthalene core is a privileged structure found in numerous biologically active compounds, known to engage in favorable π-stacking interactions within protein binding sites.[1][2] The strategic placement of the bromine atom at the C1 position and the sulfanylacetic acid group at the C2 position sets the stage for a diverse array of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this building block, complete with detailed protocols and mechanistic insights, to empower researchers in their drug development endeavors.

Key Structural Features and Synthetic Potential

The utility of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid stems from its distinct reactive sites, which can be addressed with high chemoselectivity:

  • Aryl Bromide (C1): Serves as a canonical handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, through reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4]

  • Thioacetic Acid Moiety (C2): This functional group is a versatile precursor for several transformations. The carboxylic acid can be readily converted into amides, esters, and other derivatives.[5][6] Critically, the entire moiety is primed for intramolecular cyclization reactions to forge fused heterocyclic systems, such as the biologically significant thieno[3,2-b]naphthalene scaffold.[7][8]

  • Naphthalene Core: Provides a rigid, lipophilic scaffold that can be further functionalized, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

The strategic combination of these features allows for the systematic exploration of chemical space around a core structure, a key strategy in lead optimization.

Synthesis of the Building Block

The preparation of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is a multi-step process that begins with commercially available 2-naphthol. The synthetic sequence is designed for efficiency and scalability, ensuring a reliable supply of the building block for research campaigns.

Synthetic Workflow Diagram

cluster_0 Synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid 2-Naphthol 2-Naphthol 1-Bromo-2-naphthol 1-Bromo-2-naphthol 2-Naphthol->1-Bromo-2-naphthol 1. Bromination Sodium 1-bromo-2-naphthalenethiolate Sodium 1-bromo-2-naphthalenethiolate 1-Bromo-2-naphthol->Sodium 1-bromo-2-naphthalenethiolate 2. Newman-Kwart Rearrangement & Hydrolysis (multi-step) Target_Molecule 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Sodium 1-bromo-2-naphthalenethiolate->Target_Molecule 3. S-Alkylation cluster_1 Intramolecular Cyclization Start 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Product 4-Bromonaphtho[2,1-b]thiophen-5-ol Start->Product Acetic Anhydride, Sodium Acetate, Δ cluster_2 Amide Coupling Start 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Activated_Ester Activated Ester Intermediate (e.g., HOBt/EDC adduct) Start->Activated_Ester Coupling Reagent (EDC, HOBt) Amide_Product Amide Derivative Activated_Ester->Amide_Product Amine R1R2NH Amine->Activated_Ester

Sources

Method

Application Notes and Protocols for the Synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

Introduction 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo-naphthalene co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo-naphthalene core linked to a thioacetic acid moiety, makes it an interesting building block for the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or other derivatizations. This document provides a comprehensive guide for the synthesis of this target compound, including a detailed discussion of the synthetic strategy, step-by-step protocols for the preparation of key intermediates, and a thorough analysis of the reagents and catalysts involved.

Synthetic Strategy

The synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is most effectively achieved through a two-step sequence starting from the readily available 2-naphthol. The overall strategy involves:

  • Electrophilic Bromination of 2-Naphthol: The first step is the regioselective bromination of 2-naphthol to produce 1-bromo-2-naphthol. This is a well-established transformation that proceeds with high yield.

  • Conversion of 1-Bromo-2-naphthol to 1-Bromo-2-naphthalenethiol: The hydroxyl group of 1-bromo-2-naphthol is converted to a thiol group. A robust method for this transformation is the Newman-Kwart rearrangement, which involves the formation of a thiocarbamate intermediate followed by thermal rearrangement and hydrolysis.

  • S-Alkylation of 1-Bromo-2-naphthalenethiol: The final step is the nucleophilic substitution reaction between 1-bromo-2-naphthalenethiol and chloroacetic acid in the presence of a base to yield the desired product.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Start 2-Naphthol Intermediate1 1-Bromo-2-naphthol Start->Intermediate1 Bromination Intermediate2 O-(1-Bromonaphthalen-2-yl) dimethylthiocarbamate Intermediate1->Intermediate2 Thiocarbamate formation Intermediate3 S-(1-Bromonaphthalen-2-yl) dimethylthiocarbamate Intermediate2->Intermediate3 Newman-Kwart Rearrangement Intermediate4 1-Bromo-2-naphthalenethiol Intermediate3->Intermediate4 Hydrolysis FinalProduct 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Intermediate4->FinalProduct S-Alkylation

Caption: Overall synthetic workflow for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Reagents and Catalysts

The successful synthesis of the target compound relies on the careful selection of appropriate reagents and catalysts for each step. The following tables summarize the necessary chemicals and their roles in the reaction.

Step 1: Synthesis of 1-Bromo-2-naphthol
Reagent/CatalystFormulaRoleSupplier Example
2-NaphtholC₁₀H₈OStarting MaterialSigma-Aldrich
Potassium BromideKBrBromine SourceFisher Scientific
Oxone®2KHSO₅·KHSO₄·K₂SO₄Oxidizing AgentSigma-Aldrich
Ethyl AcetateC₄H₈O₂Extraction SolventVWR
Step 2: Synthesis of 1-Bromo-2-naphthalenethiol (via Newman-Kwart Rearrangement)
Reagent/CatalystFormulaRoleSupplier Example
1-Bromo-2-naphtholC₁₀H₇BrOStarting MaterialSynthesized in Step 1
Sodium HydrideNaHBaseSigma-Aldrich
Dimethylthiocarbamoyl chloride(CH₃)₂NCSClReagentAlfa Aesar
Diphenyl ether(C₆H₅)₂OHigh-boiling SolventAcros Organics
Potassium HydroxideKOHBase for HydrolysisJ.T. Baker
Diethyl Ether(C₂H₅)₂OExtraction SolventVWR
Hydrochloric AcidHClAcid for NeutralizationFisher Scientific
Step 3: Synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
Reagent/CatalystFormulaRoleSupplier Example
1-Bromo-2-naphthalenethiolC₁₀H₇BrSStarting MaterialSynthesized in Step 2
Chloroacetic AcidClCH₂COOHAlkylating AgentSigma-Aldrich
Sodium HydroxideNaOHBaseFisher Scientific
WaterH₂OSolvent---
Hydrochloric AcidHClAcid for PrecipitationFisher Scientific

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-naphthol

This protocol is adapted from a procedure utilizing sodium bromide and oxone for a selective and environmentally friendly bromination.[1]

  • Reaction Setup: In a mortar, thoroughly grind 14.4 g (100 mmol) of 2-naphthol, 13.1 g (110 mmol) of sodium bromide, and 67.6 g (110 mmol) of Oxone®.

  • Reaction: Transfer the ground solid mixture to a round-bottom flask and allow it to react at room temperature overnight.

  • Workup and Extraction: Add 200 mL of water to the reaction mixture and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 1-bromo-2-naphthol can be purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of 1-Bromo-2-naphthalenethiol

This protocol is based on the well-established Newman-Kwart rearrangement.

  • Thiocarbamate Formation:

    • To a stirred suspension of 2.4 g (60 mmol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous DMF in a three-necked flask under a nitrogen atmosphere, add a solution of 11.15 g (50 mmol) of 1-bromo-2-naphthol in 50 mL of anhydrous DMF dropwise at 0 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add 6.8 g (55 mmol) of dimethylthiocarbamoyl chloride in one portion.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude O-(1-Bromonaphthalen-2-yl) dimethylthiocarbamate.

  • Newman-Kwart Rearrangement:

    • In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude O-(1-Bromonaphthalen-2-yl) dimethylthiocarbamate in 50 mL of diphenyl ether.

    • Heat the solution to 210-220 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature. The rearranged product, S-(1-Bromonaphthalen-2-yl) dimethylthiocarbamate, can be purified by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified S-(1-Bromonaphthalen-2-yl) dimethylthiocarbamate in 100 mL of ethanol.

    • Add a solution of 11.2 g (200 mmol) of potassium hydroxide in 20 mL of water.

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid at 0 °C until the pH is approximately 1.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-naphthalenethiol.

Protocol 3: Synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

This protocol is based on analogous S-alkylation reactions of thiols with chloroacetic acid.[2]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5.6 g (50 mmol) of sodium hydroxide in 100 mL of water and cool the solution to 10 °C.

    • To this solution, add 12.0 g (50 mmol) of 1-bromo-2-naphthalenethiol. Stir the mixture for 30 minutes at 10-15 °C.

    • In a separate beaker, dissolve 4.7 g (50 mmol) of chloroacetic acid in 20 mL of water and neutralize with a solution of sodium hydroxide.

  • Reaction:

    • Add the neutralized chloroacetic acid solution to the solution of the thiolate.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

    • The product will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Reaction Mechanism

The final step of the synthesis, the S-alkylation of 1-bromo-2-naphthalenethiol, proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

Caption: SN2 mechanism for the S-alkylation of 1-bromo-2-naphthalenethiol.

In this reaction, the basic conditions deprotonate the thiol group of 1-bromo-2-naphthalenethiol to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom of chloroacetic acid, which bears the chlorine leaving group. The reaction proceeds through a backside attack, leading to the displacement of the chloride ion and the formation of the new carbon-sulfur bond in a single, concerted step.

Characterization and Data Interpretation

To ensure the identity and purity of the synthesized 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, a combination of spectroscopic techniques should be employed. Below are the expected spectral data based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the naphthalene ring. Additionally, a singlet for the methylene protons of the thioacetic acid moiety will be present, and a broad singlet for the carboxylic acid proton.

  • Aromatic Protons (Ar-H): ~ δ 7.2 - 8.2 ppm (multiplets, 6H)

  • Methylene Protons (-S-CH₂-): ~ δ 3.8 - 4.2 ppm (singlet, 2H)

  • Carboxylic Acid Proton (-COOH): ~ δ 10 - 12 ppm (broad singlet, 1H)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the ten carbons of the naphthalene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Aromatic Carbons (Ar-C): ~ δ 110 - 140 ppm

  • Carbonyl Carbon (-COOH): ~ δ 170 - 180 ppm[3][4]

  • Methylene Carbon (-S-CH₂-): ~ δ 35 - 45 ppm

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): ~ 2500 - 3300 cm⁻¹ (broad)[5]

  • C=O Stretch (Carboxylic Acid): ~ 1700 - 1725 cm⁻¹ (strong)[5]

  • C=C Stretch (Aromatic): ~ 1500 - 1600 cm⁻¹

  • C-Br Stretch: ~ 500 - 600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

  • Expected [M-H]⁻: ~294.96 g/mol for C₁₂H₈BrO₂S

Conclusion

The synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is a multi-step process that can be accomplished with readily available starting materials and well-established organic transformations. The protocols provided in this guide are designed to be robust and reproducible, and the accompanying information on reagents, catalysts, and reaction mechanisms should provide researchers with a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate. Adherence to standard laboratory safety practices is essential throughout all experimental procedures.

References

  • Supporting Information for relevant publication.
  • Slideshare. Synthesis of 1-Bromo-2-Naphthol. [Link]

  • Wikipedia. 1-Naphthalenethiol. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. New discovery on the dearomatization of 1‐bromo‐2‐naphthol 1 a. [Link]

  • Organic Syntheses. α-BROMONAPHTHALENE. [Link]

  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • National Institute of Standards and Technology. Acetic acid - the NIST WebBook. [Link]

  • ResearchGate. A convenient preparation of 1-bromo-2-fluoronaphthalene. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • University of Idaho. 13-C NMR Chemical Shift Table.pdf. [Link]

  • PubChem. 1-Bromo-2-naphthol. [Link]

  • YouTube. Example IR and NMR analysis of 2-naphthol. [Link]

  • PubChemLite. 2-((1-bromonaphthalen-2-yl)oxy)acetic acid. [Link]

  • MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Doc Brown's Chemistry. database of IR spectra.... [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

  • PubChem. 2-Bromonaphthalene. [Link]

  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • MDPI. 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid. [Link]

  • ResearchGate. FTIR spectra of (a) 2-naphthol, (b) 1,1. [Link]

  • National Institute of Standards and Technology. Acetic acid, bromo-, ethyl ester - the NIST WebBook. [Link]

Sources

Application

Application Notes and Protocols for Thioether Functionalization using 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Introduction: The Strategic Importance of Thioether-Functionalized Scaffolds In the landscape of modern drug discovery and materials science, the thioether linkage is a cornerstone functional group. Its presence in a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Thioether-Functionalized Scaffolds

In the landscape of modern drug discovery and materials science, the thioether linkage is a cornerstone functional group. Its presence in a molecule can significantly influence lipophilicity, metabolic stability, and binding interactions with biological targets. Thioether-functionalized aryl bromides, in particular, are powerful bifunctional building blocks that enable a dual approach to molecular diversification.[1] The aryl bromide serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[1] Simultaneously, the thioether moiety can be a key pharmacophoric element or a site for further chemical modification, for instance, through oxidation to the corresponding sulfoxides and sulfones, which often exhibit distinct biological activities.

This guide introduces 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid , a bespoke reagent designed for the strategic introduction of a naphthalene-based thioether moiety. The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The appended carboxylic acid group offers a convenient point for further conjugation or for modulating the physicochemical properties of the target molecule. These application notes provide a comprehensive overview of the synthesis of this reagent and detailed protocols for its application in thioether functionalization, grounded in established principles of C-S bond formation.

Synthesis and Characterization of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

The synthesis of the title compound can be achieved through a copper-catalyzed Ullmann-type condensation, a robust and well-established method for the formation of aryl-sulfur bonds.[2][3] This approach involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Detailed Synthetic Protocol:
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,2-dibromonaphthalene (1.0 eq), 2-mercaptoacetic acid (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.5 M.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Physicochemical Properties and Safety Data
PropertyValueSource/Precursor
Chemical Formula C12H9BrO2S-
Molecular Weight 313.17 g/mol -
Appearance Off-white to pale yellow solid-
1,2-Dibromonaphthalene Melting Point: 68 °C[4]
Boiling Point: 341.7 °C at 760 mmHg[4]
Safety: Handle with care, avoid dust formation.[5][4][5][6][7]
2-Mercaptoacetic acid Boiling Point: 120 °C[8]
Safety: Toxic if swallowed or in contact with skin.[9][10][11] Causes severe skin burns and eye damage.[8][9][10][11] Use in a well-ventilated area.[8][9][8][9][10][11]

Application in Thioether Functionalization: Mechanism and Protocols

The utility of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid lies in its capacity to participate in cross-coupling reactions, primarily through the activation of its aryl bromide moiety. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Reaction Mechanism: Copper-Catalyzed S-Arylation

The formation of thioethers using aryl halides is often facilitated by copper catalysis, following a mechanism that is generally accepted to involve an oxidative addition-reductive elimination pathway.[12][13]

Mechanism A Cu(I) Catalyst C Oxidative Addition A->C B Aryl Halide (Ar-X) B->C D [Ar-Cu(III)-X] C->D F Ligand Exchange D->F E Thiol (R-SH) E->F G [Ar-Cu(III)-SR] F->G H Reductive Elimination G->H I Aryl Thioether (Ar-SR) H->I J Cu(I) Regeneration H->J J->A

Caption: Generalized mechanism for copper-catalyzed S-arylation.

The catalytic cycle is proposed to initiate with the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate.[12] This is followed by coordination of the thiol and subsequent reductive elimination to yield the desired aryl thioether and regenerate the active Cu(I) catalyst.[12][14]

General Protocol for Thioether Synthesis

This protocol describes a general method for the S-arylation of thiols using 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

  • Reaction Setup: In a microwave vial, combine 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (1.0 eq), the desired thiol (1.2 eq), a copper or palladium catalyst (e.g., CuI, 5 mol%), a suitable ligand (e.g., TMEDA, 10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., DMF or DMSO) to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 135 °C for 30-60 minutes.[15][16] Alternatively, conventional heating at a similar temperature can be employed for a longer duration (4-8 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product can then be purified by standard chromatographic techniques.

Substrate Scope and Optimization

The success of the thioetherification reaction is dependent on the nature of the thiol and the reaction conditions.

Substrate ClassExpected ReactivityOptimization Notes
Aromatic Thiols HighGenerally proceed smoothly under standard conditions. Electron-donating or -withdrawing groups on the aryl ring are well-tolerated.
Aliphatic Thiols Moderate to HighMay require stronger bases or higher temperatures. Odor can be an issue, so proper handling is crucial.
Heterocyclic Thiols VariableReactivity depends on the nature of the heterocycle. Catalyst poisoning can be a concern with some sulfur-containing heterocycles.

Optimization Parameters:

  • Catalyst: While copper catalysts are traditional for Ullmann-type reactions, palladium and nickel-based systems can also be effective for C-S cross-coupling.[17][18]

  • Ligand: The choice of ligand can significantly impact reaction efficiency. Bidentate ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) often accelerate the reaction.[15]

  • Base: The base is crucial for deprotonating the thiol. Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are commonly used.[15][19]

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred.[15][19]

Experimental Workflow

Workflow cluster_synthesis Reagent Synthesis cluster_functionalization Thioether Functionalization S1 Combine Reactants: 1,2-Dibromonaphthalene, 2-Mercaptoacetic acid, CuI, K2CO3, DMF S2 Heat and Stir (100 °C, 8-12h) S1->S2 S3 Work-up and Purification S2->S3 S4 Characterization (NMR, MS, IR) S3->S4 F1 Combine Reagents: Synthesized Reagent, Thiol, Catalyst, Ligand, Base, Solvent S4->F1 Use Synthesized Reagent F2 Microwave or Conventional Heating F1->F2 F3 Reaction Monitoring (TLC, LC-MS) F2->F3 F4 Work-up and Purification F3->F4 F5 Product Analysis F4->F5

Caption: Overall experimental workflow from reagent synthesis to functionalization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst or pre-activate it.
Insufficiently anhydrous conditionsUse flame-dried glassware and anhydrous solvents.
Inappropriate base or solventScreen different bases and solvents.
Formation of side products Homocoupling of the thiolUse a lower reaction temperature or a different catalyst system.
Decomposition of starting materialLower the reaction temperature and monitor the reaction closely.
Difficulty in purification Co-elution of product and starting materialOptimize the chromatographic conditions (e.g., different solvent system, different stationary phase).

References

  • Ullmann condensation - Grokipedia. (n.d.).
  • Copper-Catalyzed Cysteine S-Arylation via Photoredox Mediation. (2025, May 20). Organic Letters.
  • Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism. (2013, August 23). Organometallics.
  • Copper-Catalyzed C-S Cross-Coupling Reaction: S-Arylation of Arylthioureas. (2017). Synthesis.
  • Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. (2025, February 9). Organic Letters.
  • Thioether-Functionalized Aryl Bromides: A Technical Guide for Advanced Synthesis and Application. (2025). Benchchem.
  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. (n.d.).
  • Efficient Iron/Copper Cocatalyzed S-Arylations of Thiols with Aryl Halides. (2009, March 4). ACS Publications.
  • Ni(II) Precatalysts Enable Thioetherification of (Hetero)Aryl Halides and Tosylates and Tandem C−S/C−N Couplings. (n.d.). PMC.
  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (n.d.).
  • ICSC 0915 - MERCAPTOACETIC ACID. (n.d.).
  • Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. (2012). J. Org. Chem..
  • Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. (2017, December 13). MDPI.
  • Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. (n.d.). PMC.
  • Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond. (n.d.). ResearchGate.
  • Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles. (n.d.). Chemical Communications (RSC Publishing).
  • 1,2-Dibromonaphthalene 5438-13-1 wiki. (n.d.). Guidechem.
  • Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles. (n.d.). The Royal Society of Chemistry.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017, August 11). Ramprasad Group.
  • Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. (2010, December 22). The Journal of Organic Chemistry - ACS Publications.
  • 5438-13-1|1,2-Dibromonaphthalene|BLD Pharm. (n.d.).
  • 1,2-Dibromonaphthalene | C10H6Br2 | CID 226291. (n.d.). PubChem - NIH.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI.
  • Safety Data Sheet. (n.d.).
  • Mercaptoacetic acid - SAFETY DATA SHEET. (2024, September 13).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Acetic acid, mercapto-: Human health tier II assessment. (2013, June 28).
  • Mercaptoacetic acid - SDS. (n.d.). IsoLab.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

Sources

Method

Application Note: Scale-Up Production of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid Derivatives

Abstract & Scope The compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No.: 92025-38-2) serves as a critical structural motif and screening compound in pharmaceutical development and advanced materials [1]. Sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

The compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No.: 92025-38-2) serves as a critical structural motif and screening compound in pharmaceutical development and advanced materials [1]. Scaling its synthesis from bench-scale (grams) to pilot-scale (kilograms) introduces significant challenges in chemoselectivity, exotherm management, and byproduct control. This application note details a highly optimized, self-validating two-step synthetic protocol. By transitioning from traditional chromatographic purification to scalable crystallization techniques, this workflow ensures high-purity API precursor generation while adhering to stringent Environmental, Health, and Safety (EHS) standards.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a robust two-step sequence: S-alkylation followed by regioselective electrophilic aromatic bromination.

  • Step 1: S-Alkylation (Thioetherification): The process begins with the reaction of 2-naphthalenethiol with chloroacetic acid in an aqueous sodium hydroxide system to yield 2-(naphthalen-2-ylthio)acetic acid (CAS No.: 93-21-0) [2].

    • Causality: An aqueous biphasic system is chosen over organic solvents to maximize atom economy and simplify isolation. The high nucleophilicity of the thiolate anion ensures rapid conversion, while strict pH control prevents the formation of glycolic acid (via hydrolysis of chloroacetic acid).

  • Step 2: Regioselective Bromination: The intermediate is subjected to bromination to yield the target compound . The sulfur atom at the C2 position strongly directs the incoming electrophile to the C1 position.

    • Causality: This regioselectivity is driven by the stabilization of the Wheland intermediate, which preserves the aromaticity of the adjacent benzene ring. N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2​ ). While Br2​ is cheaper, it poses severe inhalation hazards, generates equimolar corrosive HBr gas, and increases the risk of over-bromination. NBS provides a controlled, safe release of electrophilic bromine, which is critical for pilot-scale safety.

Process Flow & In-Process Controls (IPC)

The following workflow illustrates the synthetic progression, highlighting critical In-Process Control (IPC) checkpoints designed to make the protocol self-validating.

Workflow SM 2-Naphthalenethiol (CAS: 91-60-1) Step1 Step 1: S-Alkylation Chloroacetic Acid, NaOH (aq) SM->Step1 Exothermic Control T < 40°C Int1 2-(Naphthalen-2-ylthio)acetic acid (CAS: 93-21-0) Step1->Int1 IPC: Thiol < 1% Acidification & Filtration Step2 Step 2: Regioselective Bromination NBS, DMF, 0-5 °C Int1->Step2 Strict Temp Control Avoid Sulfoxidation Prod 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-38-2) Step2->Prod IPC: Int1 < 0.5% Crystallization Deriv Step 3: Derivatization (Esters, Amides, Coupling) Prod->Deriv High Purity API Precursor (>99%)

Figure 1: Scale-up workflow for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid detailing IPCs.

Step-by-Step Scale-Up Protocols

Protocol A: Synthesis of 2-(Naphthalen-2-ylthio)acetic acid (10 kg Scale)
ReagentMW ( g/mol )EquivalentsMass / Volume
2-Naphthalenethiol160.241.0010.00 kg
Chloroacetic Acid94.501.106.49 kg
Sodium Hydroxide (Pellets)40.002.205.50 kg
Purified Water18.02Solvent60 L

Step-by-Step Methodology:

  • Reactor Preparation: Charge 50 L of purified water into a 100 L glass-lined reactor equipped with an overhead stirrer and cooling jacket.

  • Base Dissolution: Slowly add 5.50 kg of NaOH in portions. Causality: NaOH dissolution is highly exothermic. Maintain the internal temperature (Tint) below 30 °C using jacket cooling to prevent thermal shock to the reactor.

  • Thiolate Formation: Add 10.00 kg of 2-Naphthalenethiol. Stir for 30 minutes until a homogenous solution of sodium 2-naphthalenethiolate is formed.

  • Alkylation: Dissolve 6.49 kg of chloroacetic acid in 10 L of water. Add this solution to the reactor dropwise over 2 hours. Causality: Controlled addition prevents an uncontrolled exotherm and minimizes the competitive hydrolysis of chloroacetic acid to glycolic acid.

  • Reaction Maturation: Heat the mixture to 80 °C and stir for 4 hours.

  • Self-Validating IPC: Pull a 5 mL sample, acidify, extract with acetonitrile, and analyze via HPLC (254 nm). Pass Criteria: < 1.0% unreacted 2-naphthalenethiol. Feedback Loop: If > 1.0%, add 0.05 eq of chloroacetic acid and stir for 1 additional hour.

  • Isolation: Cool the reactor to 20 °C. Slowly add 6M HCl until the pH reaches 2.0. The product will precipitate as a white/off-white solid.

  • Filtration & Drying: Filter the slurry via a Nutsche filter. Wash the filter cake with water (2 × 10 L) to remove NaCl. Dry under vacuum at 50 °C for 24 hours.

Protocol B: Regioselective Bromination (10 kg Scale)
ReagentMW ( g/mol )EquivalentsMass / Volume
2-(Naphthalen-2-ylthio)acetic acid218.271.0010.00 kg
N-Bromosuccinimide (NBS)177.981.058.56 kg
N,N-Dimethylformamide (DMF)73.09Solvent50 L
Sodium Bisulfite (10% aq)104.06Quench5 L

Step-by-Step Methodology:

  • Dissolution: Charge 50 L of DMF and 10.00 kg of 2-(naphthalen-2-ylthio)acetic acid into a clean, dry 100 L reactor.

  • Cryogenic Control: Chill the mixture to 0–5 °C. Causality: Strict temperature control is vital. Elevated temperatures promote the oxidative cleavage of the thioether to a sulfoxide and induce non-selective bromination at the C6 position.

  • Bromination: Add 8.56 kg of NBS in 5 equal portions over 2.5 hours, ensuring Tint never exceeds 5 °C.

  • Maturation: Stir the reaction mixture at 0–5 °C for 4 hours.

  • Self-Validating IPC: Pull a sample for HPLC analysis. Pass Criteria: < 0.5% starting material. Feedback Loop: If > 0.5%, add a calculated micro-charge of NBS (0.02 eq) and stir for 45 minutes before re-testing.

  • Quenching: Add 5 L of 10% aqueous sodium bisulfite. Causality: This neutralizes residual electrophilic bromine, preventing downstream oxidation during the workup phase.

  • Precipitation: Slowly add 100 L of chilled water to precipitate the crude product. Filter and wash with water.

  • Purification: To remove the succinimide byproduct without using column chromatography, recrystallize the crude solid from Toluene (approx. 30 L). Heat to 85 °C until dissolved, then cool to 5 °C at a rate of 10 °C/hour. Filter and dry under vacuum at 45 °C.

Downstream Derivatization Strategies

The isolated 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is a highly versatile building block. Derivatives of 1-bromo-2-naphthalenethiol have demonstrated broad industrial utility, including applications in advanced polymer compositions [3].

  • Amidation & Esterification: The terminal carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form diverse amide libraries, or reacted with alcohols under acidic catalysis to yield esters.

  • Cross-Coupling: The C1-bromide is highly activated for palladium-catalyzed transformations. Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig aminations can be performed directly on the esterified derivative to build complex polyaromatic systems.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics when executing this scale-up protocol under optimal conditions.

ParameterStep 1: S-AlkylationStep 2: Bromination
Theoretical Yield 13.62 kg13.61 kg
Actual Yield (Typical) 12.40 kg11.55 kg
Percentage Yield 91%85%
HPLC Purity (AUC) > 98.5%> 99.2%
Critical Impurities Glycolic acid, unreacted thiolSulfoxide, C6-bromo isomer, Succinimide
Purification Method Acid-base precipitationToluene Recrystallization

Safety, Health, and Environment (SHE)

  • Odor Management: 2-Naphthalenethiol possesses a highly noxious, persistent odor. All reactor vents must be routed through a sodium hypochlorite (bleach) scrubber. Causality: Bleach oxidizes the volatile thiols into odorless, water-soluble sulfonates.

  • Reagent Handling: NBS is a severe skin and eye irritant. DMF is a known reproductive toxin. Operations must utilize closed-system powder transfer valves (e.g., split butterfly valves) to eliminate operator exposure to airborne particulates and vapors.

References

  • Title: 2-(Naphthalen-2-ylthio)acetic acid (CAS No.: 93-21-0) Source: Dyestuff Intermediates URL: [Link]

  • Title: US10335642B2 - Golf ball (Industrial utility of 1-bromo-2-naphthalenethiol derivatives)

Sources

Application

Application Note: 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid in Advanced Materials Science

Executive Summary 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS 92025-38-2) is a highly versatile, trifunctional molecular building block. It integrates a carboxylic acid anchoring group, a rigid π -conjugated napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS 92025-38-2) is a highly versatile, trifunctional molecular building block. It integrates a carboxylic acid anchoring group, a rigid π -conjugated naphthalene spacer, and a heavy-atom bromine substituent. This unique structural triad makes it an exceptional candidate for two cutting-edge materials science applications: interfacial engineering via Self-Assembled Monolayers (SAMs) in optoelectronics[1], and the development of Room-Temperature Phosphorescence (RTP) nanocomposites[2].

This guide provides authoritative, self-validating protocols for deploying this molecule in surface modification and photophysical engineering, detailing the causality behind each experimental parameter.

Mechanistic Rationale & Chemical Profiling

Successful integration of organic molecules into inorganic systems requires precise control over interfacial chemistry. The utility of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid stems from its three distinct functional domains:

  • The Anchoring Moiety (Sulfanylacetic Acid): The terminal carboxylic acid undergoes condensation with surface hydroxyl groups on metal oxides (e.g., ITO, ZnO, Al2O3), forming robust bidentate or monodentate covalent linkages[3]. The adjacent thioether (-S-) linkage provides critical conformational flexibility, allowing the bulky aromatic core to pack densely without steric hindrance[4].

  • The π -Conjugated Core (Naphthalene): Once anchored, the naphthalene rings engage in intermolecular π−π stacking. This creates a dense, hydrophobic passivation layer that protects underlying substrates from moisture ingress—a critical failure mode in perovskite solar cells[5].

  • The Functional Terminus (Bromine): The bromine atom serves a dual purpose. In optoelectronics, its high electronegativity generates a strong molecular dipole moment pointing away from the substrate, which effectively increases the work function of the electrode[6]. In photophysics, the heavy bromine atom enhances spin-orbit coupling, facilitating Intersystem Crossing (ISC) from singlet to triplet states, which is the fundamental prerequisite for RTP[7].

Application 1: Interfacial Engineering in Optoelectronics

In inverted (p-i-n) perovskite solar cells and organic field-effect transistors (OFETs), energy level misalignment at the electrode interface leads to non-radiative recombination and voltage losses[1]. By modifying the Indium-Tin-Oxide (ITO) anode with a SAM of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, researchers can tailor the work function to match the valence band of the active layer[3].

Protocol 1: Self-Validating SAM Deposition on ITO

Step 1: Substrate Preparation

  • Sonicate ITO-coated glass sequentially in Alconox solution, deionized water, acetone, and isopropanol (15 min each).

  • Dry under a stream of high-purity N 2​ .

  • Expose to UV-Ozone for 20 minutes immediately prior to functionalization.

  • Causality: UV-Ozone removes residual organic contaminants and maximizes surface hydroxyl (-OH) density, which is strictly required for optimal carboxylate condensation[8].

Step 2: SAM Assembly

  • Prepare a 1.0 mM solution of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid in anhydrous ethanol.

  • Submerge the freshly treated ITO substrates into the solution and incubate in the dark at room temperature for 18–24 hours.

  • Causality: The extended incubation allows for thermodynamic equilibration, ensuring a densely packed, highly ordered monolayer driven by π−π stacking of the naphthalene cores[3].

  • Rinse substrates copiously with neat ethanol to remove physisorbed multilayers, then dry under N 2​ .

Step 3: System Validation (Quality Control)

  • Contact Angle Goniometry: Bare ITO exhibits a water contact angle of <15°. A successfully formed SAM will yield a contact angle of >70° due to the hydrophobic bromo-naphthalene terminus. If the angle is <70°, the monolayer is poorly packed and the assembly step must be repeated.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of the Br 3d peak (~68 eV) and S 2p peak (~163 eV).

  • Kelvin Probe Force Microscopy (KPFM): Measure the surface potential to confirm a work function increase (target ΔΦ≈+0.8 eV)[6].

SAM_Mechanism ITO Hydroxylated ITO (Bare Substrate) Solution 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid ITO->Solution Immersion (12h) Anchoring Bidentate Carboxylate Anchoring Solution->Anchoring Self-Assembly Dipole Interfacial Dipole (Br-Naphthalene) Anchoring->Dipole Orientation WF Work Function Increase (ΔΦ ≈ +0.8 eV) Dipole->WF Energy Alignment

Workflow of SAM deposition on ITO and subsequent work function tuning.

Application 2: Room-Temperature Phosphorescence (RTP) Materials

Pure organic RTP is notoriously difficult to achieve because triplet excitons are rapidly quenched by molecular vibrations and atmospheric oxygen[2]. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid overcomes this limitation when anchored to a rigid matrix.

Protocol 2: Synthesis of RTP-Active Nanocomposites

Step 1: Matrix Coordination

  • Disperse 50 mg of Al 2​ O 3​ nanoparticles (average diameter 20 nm) in 10 mL of anhydrous ethanol.

  • Add 5 mg of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

  • Stir the suspension at 50 °C for 12 hours.

  • Causality: The elevated temperature overcomes the activation energy for the carboxylic acid to displace surface-bound water/hydroxyls, forming a strong bidentate bond with the Al atoms[4].

Step 2: Isolation

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Wash the pellet three times with ethanol to remove uncoordinated ligands.

  • Dry the functionalized nanoparticles under vacuum at 60 °C overnight.

Step 3: System Validation (Quality Control)

  • Steady-State PL: Excitation at ~280 nm should yield a broad emission peak in the visible spectrum (~500-550 nm).

  • Time-Resolved Photoluminescence (TRPL): Measure the decay kinetics. A successful RTP system will exhibit a long-lived decay component ( τ>5 ms), confirming that the rigid matrix has successfully suppressed the non-radiative decay of the triplet state[7]. If only nanosecond lifetimes are observed, the anchoring is insufficient, and the molecule is undergoing rapid thermal deactivation.

RTP_Pathway S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 UV Excitation T1 Triplet Excited State (T1) S1->T1 ISC (Enhanced by Br) T1->S0 Phosphorescence (RTP) Rigid Rigidified Matrix (Nanoparticle Anchor) Rigid->T1 Suppresses Non-Radiative Decay

Jablonski diagram illustrating the heavy-atom enhanced RTP mechanism.

Quantitative Data Summary

The following table summarizes the expected physical and electronic shifts when integrating 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid into the described materials systems.

Property AnalyzedBare System (Control)Modified System (Anchored Molecule)Analytical Technique
ITO Work Function ( Φ ) ~4.7 eV~5.5 eV ( ΔΦ≈+0.8 eV)KPFM / UPS
Surface Wettability < 15° (Highly Hydrophilic)> 70° (Hydrophobic)Contact Angle Goniometry
Photoluminescence Lifetime < 10 ns (Free molecule in solution)> 5 ms (Anchored to rigid matrix)TRPL
Dominant Emission Pathway Fluorescence / Non-RadiativeRoom-Temperature PhosphorescenceSteady-State PL

References

  • Title: Self-assembled molecules as selective contacts for efficient and stable perovskite solar cells Source: Materials Chemistry Frontiers (Royal Society of Chemistry) URL: [Link]

  • Title: Indium-Tin-Oxide (ITO) Work Function Tailoring by Covalently Bound Carboxylic Acid Self-Assembled Monolayers Source: Physica Status Solidi (b) URL: [Link]

  • Title: Room temperature phosphorescence of alpha-bromonaphthalene induced by cyclodextrin in the presence of hexahydropyridine or 1-ethylpiperidine and its application Source: Analytica Chimica Acta URL: [Link]

  • Title: Interface Behaviour and Work Function Modification of Self-Assembled Monolayers on Sn-Doped In 2​ O 3​ Source: Surfaces (MDPI) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks researchers face when synthesizing 2-(1-Bromona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks researchers face when synthesizing 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid .

The synthesis of this compound relies on the nucleophilic substitution (S-alkylation) of 1-bromo-2-naphthalenethiol with a haloacetic acid. While seemingly straightforward, the reaction is frequently plagued by low yields due to the oxidative instability of the thiol, steric hindrance from the peri-bromo substitution, and competing hydrolysis. This guide dissects the causality behind these failures and provides a self-validating, optimized protocol.

Reaction Overview & Mechanistic Pathway

To troubleshoot effectively, we must first map the desired chemical pathway against the competing side reactions that consume our starting materials.

Pathway SM 1-Bromo-2-naphthalenethiol (Starting Material) Base Base (e.g., K2CO3) Deprotonation SM->Base Thiolate Thiolate Anion (Active Nucleophile) Base->Thiolate Product 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid (Target Product) Thiolate->Product SN2 Alkylation O2 Trace O2 / Oxidation Thiolate->O2 AlkAgent Bromoacetic Acid (Electrophile) AlkAgent->Product Hydrolysis Aqueous Base (OH-) Hydrolysis AlkAgent->Hydrolysis Disulfide Bis(1-bromonaphthalen-2-yl) Disulfide (Byproduct) O2->Disulfide Glycolic Glycolic Acid (Byproduct) Hydrolysis->Glycolic

Mechanistic pathway of S-alkylation and common side-reactions reducing yield.

Troubleshooting Q&A

Q1: My reaction yields a large amount of an insoluble yellow/white precipitate instead of the target acid. What is happening? A1: You are observing the oxidative dimerization of your starting material into bis(1-bromonaphthalen-2-yl) disulfide. Thiophenols are highly susceptible to autooxidation in the presence of trace oxygen, especially once deprotonated into the highly reactive thiolate anion. Causality & Solution: Oxygen acts as an electron acceptor, oxidizing the thiolate into a thiyl radical, which rapidly dimerizes. To prevent this, rigorously degas your solvents (sparging with N₂ or Ar for at least 15 minutes). If disulfide formation has already occurred, you can salvage the material by adding a mild, water-soluble reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which selectively cleaves disulfide bonds back to the free thiol without interfering with most alkylation chemistries[1].

Q2: I am using chloroacetic acid and NaOH in a water/ethanol mixture, but my conversion is stalled at 35-40%. Why? A2: Two competing factors are destroying your yield: steric hindrance and competitive hydrolysis. The bulky 1-bromo group sterically shields the 2-thiolate, significantly reducing the rate of S-alkylation. Concurrently, the hydroxide ions (OH⁻) from NaOH act as hard nucleophiles, hydrolyzing the chloroacetic acid into glycolic acid before it can react with the thiolate. Causality & Solution: Switch your electrophile from chloroacetic acid to bromoacetic acid. The relative reaction rates of thiols with halogenated acetates heavily favor bromoacetates over chloroacetates by a factor of 60:1[2]. Furthermore, replace the aqueous NaOH system with a non-nucleophilic base in a polar aprotic solvent (e.g., anhydrous K₂CO₃ in DMF) to completely eliminate the hydrolysis pathway.

Q3: Can I use methyl bromoacetate instead of bromoacetic acid to improve electrophile solubility? A3: Yes, but this introduces a mandatory second step. Methyl bromoacetate is highly reactive because it avoids the electrostatic repulsion that occurs between the thiolate anion and the carboxylate anion of bromoacetic acid. However, this yields the ester intermediate. You must ensure complete saponification (using LiOH or NaOH post-alkylation) followed by careful acidification with HCl to precipitate the free 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid. For process efficiency, direct alkylation with bromoacetic acid in DMF is preferred.

Quantitative Yield Comparison

The following table summarizes the impact of optimizing the base, solvent, and alkylating agent on the final isolated yield of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Solvent SystemBaseAlkylating AgentAtmospherePrimary ByproductIsolated Yield (%)
EtOH / H₂ONaOH (aq)Chloroacetic acidAirDisulfide + Glycolic acid35%
DMF (Anhydrous)K₂CO₃Chloroacetic acidN₂Unreacted SM62%
DMF (Anhydrous)K₂CO₃Bromoacetic acidN₂None (Clean conversion)89%
DMF (Anhydrous)Cs₂CO₃Bromoacetic acidN₂None (Clean conversion)94%

Optimized Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and utilizing the differential solubility of the product at varying pH levels, we ensure both high yield and high purity.

Objective: Synthesize 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid with >90% yield. Reagents: 1-bromo-2-naphthalenethiol (1.0 eq), Bromoacetic acid (1.2 eq), Anhydrous K₂CO₃ (2.5 eq), Anhydrous DMF (0.2 M).

Step 1: Degassing & Deprotonation

  • Charge a flame-dried Schlenk flask with 1-bromo-2-naphthalenethiol and anhydrous K₂CO₃.

  • Purge the flask with Argon or N₂ for 15 minutes.

  • Add anhydrous, degassed DMF via syringe. Stir at room temperature for 30 minutes to ensure complete formation of the thiolate anion. Validation Check: The solution will develop a distinct optical profile characteristic of the highly nucleophilic 2-naphthalenethiolate ion[3].

Step 2: Electrophile Addition

  • Dissolve bromoacetic acid in a minimal amount of degassed DMF.

  • Add this solution dropwise to the reaction mixture at 0 °C. Causality: Cooling mitigates exothermic degradation and prevents any localized base-catalyzed side reactions.

Step 3: Reaction Progression

  • Warm the reaction to room temperature and stir for 4–6 hours under an inert atmosphere.

  • Monitor completion via LC-MS (Look for the disappearance of the thiol mass).

Step 4: Quenching & Isolation

  • Quench the reaction by pouring it into an equal volume of ice-cold 1M HCl.

  • Ensure the pH drops to ~2. Causality: Protonating the newly formed carboxylate group neutralizes its charge, forcing the highly hydrophobic naphthyl compound to crash out of the aqueous DMF mixture.

  • Filter the crude solid, wash extensively with cold distilled water to remove residual DMF and potassium salts, and dry under vacuum.

Step 5: Optional Disulfide Rescue If LC-MS indicates trace disulfide impurities, resuspend the crude product in a biphasic mixture of Ethyl Acetate and water containing 0.1 equivalents of TCEP hydrochloride[1]. Stir vigorously for 1 hour, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the pure product.

References

  • Title: Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates Source: mdpi.com URL: 1

  • Title: Quantification of Thiols and Disulfides Source: nih.gov URL: 2

  • Title: 2-Naphthalenethiolate Ion as a Fluorogenic Reagent For Detection of 2-Chloroethylethylsulfide Source: tandfonline.com URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Debromination of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering severe debromination (protodehalogenation) when subjecting 2-(1-Bromonaphthalen-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering severe debromination (protodehalogenation) when subjecting 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid to transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This specific substrate presents a "perfect storm" for catalyst poisoning and side-product formation due to three converging factors: the immense steric bulk of the 1-substituted naphthalene, the strong directing/coordinating ability of the ortho-thioether, and the internal proton source from the free carboxylic acid.

Part 1: Mechanistic Analysis of Debromination

To solve the problem, we must first visualize the failure mode. The diagram below illustrates how the substrate's structural features hijack the catalytic cycle, diverting it from the desired transmetalation pathway toward protodehalogenation.

Pathway A 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid + Pd(0) B Oxidative Addition [Ar-Pd(II)-Br] A->B Fast C Thioether Coordination (Stable Palladacycle) B->C Slow Transmetalation (Steric Hindrance) D Transmetalation (Desired Pathway) B->D Bulky Ligand (e.g., XPhos) E Protodehalogenation (Debrominated Byproduct) C->E H+ from -COOH or Hydride from Base F Reductive Elimination (Cross-Coupled Product) D->F Fast

Competing pathways in Pd-catalyzed coupling of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does this specific substrate undergo up to 50–80% debromination under standard cross-coupling conditions? A1: The causality lies in the extended lifetime of the oxidative addition complex. Following the insertion of Pd(0) into the C–Br bond, the adjacent sulfanyl (–S–) group acts as a potent bidentate ligand, wrapping around to coordinate with the Pd(II) center to form a stable palladacycle. Because the naphthalene ring is highly sterically hindered at the 1-position, the subsequent transmetalation step is inherently slow. This prolonged residence time of the Ar-Pd(II)-Br intermediate gives it ample opportunity to undergo undesired hydrodehalogenation, where a hydride or proton replaces the palladium[1].

Q2: What role does the free carboxylic acid play, and how can it be mitigated? A2: The free acetic acid moiety (–CH₂COOH) acts as a highly localized, internal proton source. Once the stable palladacycle forms, this acidic proton can directly protonate the Ar-Pd bond, leading to immediate protodehalogenation[2]. Solution: You must either:

  • Protect the acid (Recommended): Convert it to a methyl or tert-butyl ester prior to catalysis. This eliminates the internal proton source and is the most robust, self-validating fix.

  • Pre-deprotonate: If the free acid must be used, utilize strictly anhydrous conditions with >2.5 equivalents of a strong, non-nucleophilic inorganic base to ensure the carboxylate is fully formed before the catalyst is activated.

Q3: How do I overcome the thioether directing effect that poisons the catalyst? A3: You must outcompete the sulfur coordination using extreme steric pressure. Standard ligands like PPh₃ or dppf are insufficiently bulky to prevent the flexible thioether arm from binding to the metal. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [3]. The massive steric profile of their dicyclohexyl groups physically shields the empty orbitals of the Pd(II) center, preventing the sulfur atom from coordinating. Furthermore, their electron-rich nature drastically accelerates the rate-determining transmetalation step, pushing the intermediate toward the desired product before debromination can occur.

Q4: Which bases and solvents are contributing to hydride transfer? A4: Debromination requires a hydrogen source. If you have protected the carboxylic acid, the hydrogen is likely coming from your base or solvent via β-hydride elimination[1]. Solution:

  • Avoid: Alkoxide bases (NaOtBu, NaOEt), amine bases (Et₃N, DIPEA), and protic or hydrogen-donating solvents (EtOH, DMF, THF).

  • Use: Anhydrous inorganic bases (K₃PO₄, Cs₂CO₃, or KF) suspended in non-donor aprotic solvents like Toluene or 1,4-Dioxane[4].

Part 3: Quantitative Optimization Data

To demonstrate the causality of these variables, consider the following optimization matrix for the Suzuki-Miyaura coupling of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid with phenylboronic acid. The data clearly shows that eliminating the internal proton and utilizing steric bulk are mandatory for success.

Substrate FormLigandBase (Equiv)SolventTemp (°C)Yield (%)Debromination (%)
Free AcidPPh₃Na₂CO₃ (2.0)EtOH/H₂O8012%78%
Free AciddppfK₃PO₄ (3.0)Dioxane9035%55%
Methyl EsterdppfK₃PO₄ (2.0)Dioxane9060%25%
Free AcidXPhosK₃PO₄ (3.0)Toluene10072%15%
Methyl Ester XPhos K₃PO₄ (2.0) Toluene 100 94% <2%
Part 4: Validated Experimental Protocol

This protocol utilizes a self-validating system: by employing the methyl ester and a bulky ligand, we systematically eliminate the three primary causes of debromination (internal protons, sulfur coordination, and external hydrides).

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

  • Substrate Preparation (Esterification): Dissolve 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (1.0 equiv) in anhydrous MeOH. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours. Concentrate under reduced pressure and purify via flash chromatography to isolate the methyl ester. Rationale: Eliminates the internal proton source that drives protodehalogenation.

  • Reaction Setup (Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the esterified substrate (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol). Rationale: K₃PO₄ is an inorganic base that cannot undergo β-hydride elimination to form Pd-H species.

  • Catalyst Activation: Add Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and XPhos (10 mol%, 0.1 mmol) to the tube. Evacuate and backfill the tube with dry Nitrogen three times. Rationale: XPhos provides the precise steric bulk necessary to block thioether coordination.

  • Solvent Addition: Inject 10 mL of anhydrous, thoroughly degassed Toluene via syringe.

  • Execution: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours. Rationale: High temperature and vigorous stirring help overcome the high activation energy barrier of transmetalation for sterically hindered 1-substituted naphthalenes.

  • Workup & Saponification: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and salts. Concentrate the filtrate. To recover the free acid, dissolve the crude ester in a THF/MeOH/H₂O mixture (2:1:1), add LiOH (3.0 equiv), and stir at room temperature for 3 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate.

References
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. Available at:[Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Column chromatography purification techniques for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling complex aromatic carboxylic acids.

Purifying 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid presents a unique set of chromatographic challenges. The molecule features a highly lipophilic, UV-active bromonaphthalene core coupled with a highly polar, ionizable sulfanylacetic acid tail. This extreme polarity differential often leads to severe peak tailing, irreversible stationary phase binding, and poor resolution from structurally similar synthetic byproducts.

Below, you will find our field-validated methodologies, quantitative performance data, and an in-depth troubleshooting Q&A to ensure high-yield, high-purity recovery of your target compound.

Purification Decision Matrix

Before beginning your purification, consult the workflow below to determine the optimal chromatographic path based on your crude mixture's behavior.

PurificationWorkflow Start Crude Mixture 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid TLC TLC Screening (Hexane/EtOAc) Start->TLC Tailing Severe Tailing? TLC->Tailing AddAcid Add 0.1-1% AcOH to Mobile Phase Tailing->AddAcid Yes RunColumn Run Silica Column (Hex/EtOAc + 1% AcOH) Tailing->RunColumn No AddAcid->RunColumn CheckPurity Check Fractions (UV 254 nm) RunColumn->CheckPurity Pure Pure Compound CheckPurity->Pure >95% Purity Impure Co-eluting Impurities? CheckPurity->Impure <95% Purity ReversePhase Switch to C18 Flash (MeCN/H2O + 0.1% FA) Impure->ReversePhase Optimize ReversePhase->Pure

Workflow for troubleshooting the purification of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Standard Operating Procedure: Acid-Modified Normal Phase Chromatography

To overcome the inherent tailing of the carboxylic acid moiety, this self-validating protocol utilizes competitive silanol binding to ensure symmetrical elution[1].

Materials Required:

  • Silica gel (40-63 µm, 60 Å)

  • Hexanes and Ethyl Acetate (HPLC Grade)

  • Glacial Acetic Acid (AcOH)

  • Toluene (for post-column azeotropic distillation)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your target eluent (e.g., 80:20 Hexane:EtOAc). Add exactly 1.0% (v/v) glacial acetic acid and mix thoroughly.

  • Column Pre-Equilibration: Slurry pack the silica gel using the acid-modified mobile phase. Causality Note: Pre-equilibrating the column with the acidic modifier ensures that the active silanol sites are masked before the analyte is introduced, preventing irreversible binding at the solvent front.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the sample is highly crystalline and insoluble in DCM, dry-load the sample onto a small amount of Celite 545. Do not use basic alumina for dry-loading, as the basic sites will irreversibly trap the carboxylic acid.

  • Gradient Elution: Run the column using a step gradient to gently elute the compound:

    • 0–2 Column Volumes (CV): 90:10 Hexane:EtOAc + 1% AcOH

    • 2–7 CV: 80:20 Hexane:EtOAc + 1% AcOH (Target elution window)

    • 7–10 CV: 70:30 Hexane:EtOAc + 1% AcOH (Column flush)

  • Fraction Monitoring: Spot fractions on TLC plates and develop in the same acid-modified solvent. Visualize under UV light (254 nm) taking advantage of the strong chromophore of the bromonaphthalene core.

  • Post-Column Processing (Crucial): Combine product-containing fractions. To remove the high-boiling acetic acid (BP 118 °C), add an equal volume of toluene to the flask and concentrate via rotary evaporation. The toluene forms an azeotrope with acetic acid, facilitating its complete removal under reduced pressure.

Quantitative Performance Data

The following table summarizes the causal relationship between mobile phase modifiers and chromatographic efficiency for this specific compound.

Table 1: Effect of Mobile Phase Modifiers on Chromatographic Performance

Mobile Phase SystemAcidic ModifierRf ValueSpot Morphology (TLC)Analyte Recovery (%)
Hexane / EtOAc (80:20)None0.15 – 0.40Severe Streaking< 60%
Hexane / EtOAc (80:20)0.1% v/v AcOH0.35Moderate Tailing85%
Hexane / EtOAc (80:20)1.0% v/v AcOH0.38Tight, Symmetrical> 95%
DCM / MeOH (95:5)None0.20 – 0.50Broad / Streaking70%
DCM / MeOH (95:5)1.0% v/v AcOH0.45Tight, Symmetrical> 90%

Troubleshooting Guides & FAQs

Q1: Why does 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid streak so severely on standard silica gel? A: The molecule contains a terminal carboxylic acid group. On normal-phase silica gel, the highly polar -COOH group acts as both a hydrogen bond donor and acceptor, interacting strongly with the free, slightly acidic silanol groups (-Si-OH) on the silica surface[1]. Because silica gel has a heterogeneous distribution of these active sites, the analyte experiences multiple retention mechanisms simultaneously (both adsorption and weak ion-exchange), leading to severe band broadening and streaking[2].

Q2: How exactly does adding acetic acid solve the tailing issue? A: Adding a volatile organic acid (like 1% acetic acid or formic acid) to the mobile phase serves a dual mechanistic purpose. First, it lowers the apparent pH of the local environment, ensuring the carboxylic acid remains fully protonated (neutral) rather than ionizing into a carboxylate[3]. Second, the acetic acid competitively binds to the active silanol sites on the stationary phase. By effectively "masking" these sites, the silica surface is deactivated, allowing your target molecule to partition smoothly and elute in a tight, symmetrical band[1].

Q3: My target compound is co-eluting with a debrominated byproduct (2-(naphthalen-2-yl)sulfanylacetic acid). Normal phase isn't resolving them. What is the next step? A: When separating structural analogs where the primary polar group (the carboxylic acid) is identical, normal-phase chromatography often fails because it separates primarily by polar functional group interactions. You must switch to Reversed-Phase (RP) Flash Chromatography (C18). The presence of the heavy bromine atom at the C1 position significantly increases the lipophilicity (LogP) of your target compound. On a C18 column, the brominated target will be retained much longer than the debrominated byproduct. Use a gradient of Acetonitrile/Water containing 0.1% Formic Acid to maintain the protonated state during RP elution[4].

Q4: Is the thioether (-S-) linkage stable during silica gel chromatography? A: Generally, thioethers are stable on silica gel for the duration of a standard flash column. However, prolonged exposure to highly active silica in the presence of atmospheric oxygen and light can catalyze minor oxidation, converting the thioether into a sulfoxide byproduct. To prevent this, avoid leaving the compound dry-loaded on silica overnight, run the column promptly, and store the purified compound under an inert atmosphere (argon or nitrogen) at -20 °C.

Q5: I successfully used 1% acetic acid in my column, but my post-column NMR shows a massive singlet at ~2.1 ppm. How do I remove it without running another column? A: That singlet is residual acetic acid. Because acetic acid has a high boiling point (118 °C), standard rotary evaporation at 40 °C is insufficient to remove it entirely. The most effective self-validating protocol is azeotropic distillation: add toluene to your pooled fractions and re-evaporate. Toluene forms a low-boiling azeotrope with acetic acid, pulling it off under vacuum. Alternatively, dissolve the residue in an organic solvent (like EtOAc), wash with water or dilute brine to partition the acid into the aqueous layer, and then dry the organic layer over Na₂SO₄ before final concentration.

References

  • TLC tailing and carboxylic acid? Source: ResearchGate URL:[Link]

  • Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids Source: Acta Chromatographica URL:[Link]

  • Purifying ionic compounds by flash column chromatography Source: Biotage URL:[Link]

  • Ion Exclusion Chromatography of Aromatic Acids Source: Oxford Academic URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous media. Our approach is rooted in first principles of physical chemistry to provide you with robust, field-tested solutions.

Introduction: Understanding the Solubility Challenge

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid presents a classic solubility challenge due to its molecular structure. It combines a large, rigid, and highly hydrophobic bromonaphthalene core with a weakly acidic carboxylic acid functional group. The naphthalene moiety strongly favors non-polar environments, leading to poor partitioning into water.[1][2] However, the presence of the ionizable carboxylic acid group is the key to systematically overcoming these solubility hurdles. This guide will walk you through a tiered troubleshooting approach, from simple pH adjustments to more advanced co-solvent and surfactant systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've added my 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid to water/buffer and it won't dissolve. Why?

This is the expected behavior for this compound at a neutral or acidic pH. The primary reason is the dominance of the hydrophobic 1-bromonaphthalene group. In this state, the carboxylic acid group is protonated (-COOH) and uncharged, contributing very little to aqueous solubility. Aromatic acids, in general, are known to be insoluble or poorly soluble in water.[1] To achieve dissolution, you must modify the properties of the solute or the solvent system.

Q2: My compound dissolved after I made the solution basic, but it precipitated when I added it to my neutral pH cell culture media. What happened?

This is a common phenomenon known as "crashing out." You successfully dissolved the compound by converting it to its highly soluble deprotonated (carboxylate, -COO⁻) salt form in a basic stock solution. However, when you introduced this stock into a large volume of buffered media at a lower pH (e.g., pH 7.4), the equilibrium shifted back. The carboxylate was re-protonated to the insoluble -COOH form, causing it to precipitate out of the solution. This indicates that the final concentration in your media exceeds the compound's solubility limit at that specific pH.

Q3: Can I just heat the solution to get the compound to dissolve?

While gently warming can sometimes increase the rate of dissolution, it is generally not recommended as a primary strategy. Forcing a compound into solution with heat often creates a supersaturated state. As the solution cools to room or experimental temperature, the compound is likely to precipitate out, sometimes slowly, which can lead to inconsistent results in your assays. Furthermore, prolonged heating can risk thermal degradation of the compound.

Q4: How can I be sure my compound is fully dissolved and not just a very fine suspension?

A true solution should be completely clear and transparent. You can check by shining a laser pointer through the vial; in a true solution, the beam will be invisible, whereas in a colloidal suspension (even a fine one), the beam's path will be visible due to light scattering (the Tyndall effect). For rigorous confirmation, you can filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate (measured by UV-Vis, for example) is the same as the intended concentration, the compound was fully dissolved. If the concentration is lower, some of it was present as a suspension and was removed by the filter.

Section 2: Tier 1 Troubleshooting: pH Adjustment

The most direct and effective method for solubilizing a carboxylic acid is through pH modification.[3][] By raising the pH, you deprotonate the carboxylic acid, converting it into a much more polar and water-soluble carboxylate salt.[5][6]

Q5: What is the step-by-step protocol for dissolving the compound using pH adjustment?

This protocol details the preparation of a concentrated stock solution in an aqueous base, which can then be diluted into your final experimental buffer.

Experimental Protocol: Basic Stock Solution Preparation
  • Weigh the Compound: Accurately weigh the desired amount of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid into a suitable vial (e.g., a glass vial with a PTFE-lined cap).

  • Initial Suspension: Add a portion (e.g., 80%) of your total desired final volume of high-purity water (e.g., Milli-Q® or equivalent). The compound will form a suspension.

  • Basification: While stirring or vortexing, add a suitable base dropwise. Observe the solution carefully. As the pH increases, the solid will begin to dissolve. Continue adding the base until the solution becomes completely clear.

  • pH Check (Optional but Recommended): If your experiment is pH-sensitive, you can measure the pH of this stock solution using a calibrated pH meter. It will likely be in the range of pH 9-11.

  • Final Volume Adjustment: Add water to reach your final desired concentration and mix thoroughly.

  • Storage: Store the stock solution appropriately. For short-term use, 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid freeze-thaw cycles.

Data Table: Recommended Bases for Solubilization
BaseStarting ConcentrationNotes
Sodium Hydroxide (NaOH)1 MA strong, common base. Use with caution as it can cause rapid, significant pH shifts.
Potassium Hydroxide (KOH)1 MSimilar to NaOH. The choice between Na⁺ and K⁺ may depend on your specific biological system.
Ammonium Hydroxide (NH₄OH)1 MA weaker base, providing more gentle pH control. Can be useful if strong bases are a concern.
Workflow for pH-Mediated Dissolution

start Start: Weigh Compound add_water Add 80% of final volume of H₂O start->add_water observe1 Observe Suspension add_water->observe1 add_base Add base (e.g., 1M NaOH) dropwise with vortexing observe1->add_base Insoluble observe2 Is solution completely clear? add_base->observe2 observe2->add_base No qsv QS to final volume with H₂O observe2->qsv Yes end End: Clear Stock Solution qsv->end start Solubility Issue Observed ph_adjust Attempt Tier 1: pH Adjustment start->ph_adjust ph_success Success: Use Basic Stock ph_adjust->ph_success Soluble ph_fail Failure or pH Incompatible ph_adjust->ph_fail Insoluble cosolvent Attempt Tier 2: Co-Solvent (e.g., DMSO) ph_fail->cosolvent cosolvent_success Success: Use Co-Solvent Stock (Dilute Carefully!) cosolvent->cosolvent_success Soluble cosolvent_fail Precipitates on Dilution or Co-Solvent Interferes cosolvent->cosolvent_fail Insoluble surfactant Consider Tier 3: Surfactant System cosolvent_fail->surfactant surfactant_success Success: Use Micellar Formulation surfactant->surfactant_success Soluble

Caption: A tiered decision-making workflow for troubleshooting solubility.

Section 4: Advanced Strategy: Surfactant Systems

For particularly challenging cases or when co-solvents interfere with an assay, surfactants can be employed. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate insoluble molecules like our compound, effectively increasing their apparent solubility in the aqueous medium. [7]

Q7: When and how should I use surfactants?

Use surfactants when you need to achieve a higher concentration than possible with other methods or when developing a formulation for delivery. Polysorbates (e.g., Tween® 80) are common non-ionic surfactants used in pharmaceutical research.

Experimental Protocol: Micellar Solubilization
  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., Tween® 80) in your desired buffer at a concentration well above its CMC.

  • Add Compound: Add the 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid directly to the surfactant-containing buffer.

  • Facilitate Dissolution: Use sonication in a bath sonicator and gentle warming (e.g., 37-40°C) to aid the encapsulation of the compound into the micelles. This may take some time (30-60 minutes).

  • Verification: The resulting solution should be clear, although it may be slightly more viscous than the buffer alone. Verify dissolution as described in Q4.

Data Table: Common Surfactants for Solubilization
SurfactantTypeNotes
Polysorbate 80 (Tween® 80)Non-ionicWidely used in pharmaceutical formulations; generally low toxicity. [8]
Polysorbate 20 (Tween® 20)Non-ionicSimilar to Tween® 80, often used for protein stabilization.
Sodium Dodecyl Sulfate (SDS)AnionicVery strong solubilizing agent, but denatures proteins and is harsh on cells. Used primarily in biochemical assays (e.g., PAGE), not for cell-based or in vivo work. [9]

References

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]

  • Hyde, Y. The role of surfactants in solubilization of poorly soluble drugs. Journal of Chemical and Pharmaceutical Research.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Patel, P., Serajuddin, A. T. M., & Serno, P. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research International, 1-10. Available at: [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111.
  • PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? Eureka by PatSnap. Available at: [Link]

  • Gibaldi, M., Feldman, S., & Weiner, N. D. (1971). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences, 60(8), 1236-1239. Available at: [Link]

  • Outsourced Pharma. (2022, February 28). 5 Novel Techniques For Solubility Enhancement. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett, 16, 09-10. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Environmental Chemistry. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Almousallam, M., Mo-mo, K., & Al-Kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2149. Available at: [Link]

  • Pearson. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Available at: [Link]

  • Google Patents. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • ResearchGate. (PDF) New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4. Available at: [Link]

  • MDPI. (2023, January 19). Solubility and Decomposition of Organic Compounds in Subcritical Water. Available at: [Link]

  • CAS. (2025, July 10). How water could replace some organic solvents and make chemical reactions greener. Available at: [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Available at: [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. Available at: [Link]

  • Pearson. a. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Available at: [Link]

  • LookChem. Cas 573-97-7,1-Bromo-2-naphthol. Available at: [Link]

  • SlidePlayer. Aliphatic Carboxylic Acids. Available at: [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

  • Organic Syntheses. 2-bromonaphthalene. Available at: [Link]

  • MDPI. (2009, June 29). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Available at: [Link]

  • ChemBK. (2024, April 9). 2-Bromo-1-naphthol. Available at: [Link]

  • PMC. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Available at: [Link]

  • NIH. 2-Bromo-1-naphthol | C10H7BrO | CID 150849 - PubChem. Available at: [Link]

  • PubChemLite. Acetic acid, ((2-bromo-4-(2-thienylcarbonyl)-1-naphthalenyl)oxy)-. Available at: [Link]

  • ChemBK. (2024, April 9). 2-brom-1-naphthol. Available at: [Link]

  • Wikipedia. Naphthalene-2-sulfonic acid. Available at: [Link]

  • PrepChem.com. Preparation of 2-(bromomethyl)naphthalene. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(1-Naphthyl)acetamide (FDB010671). Available at: [Link]

  • PMC. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid Functionalization

Welcome to the Technical Support Center. Functionalizing 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid via transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) presents a unique thermodynamic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Functionalizing 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid via transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) presents a unique thermodynamic paradox.

As a researcher, you are battling two competing structural features:

  • The Peri-Steric Barrier: The bromine atom at the 1-position of the naphthalene ring is sterically hindered by the adjacent peri-hydrogen (at C8). Overcoming this steric clash to achieve palladium oxidative addition requires significant thermal energy [1].

  • Intramolecular Thioether Chelation: The sulfanylacetic acid moiety is located at the 2-position (ortho to the bromine). Once oxidative addition occurs, the thioether's sulfur atom is perfectly positioned to form a highly stable chelate with the soft Pd(II) center. At elevated temperatures, this intramolecular coordination outcompetes phosphine ligands, leading to rapid catalyst poisoning and the precipitation of inactive palladium black [2, 3].

Success requires finding the thermodynamic "Goldilocks zone" and utilizing specific steric parameters to break this causality loop.

Visualizing the Temperature-Dependent Workflow

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Sluggish at T < 60°C) Pd0->OxAdd + Substrate Poison Thioether Chelation & Catalyst Poisoning (T > 90°C) Pd0->Poison High T / Unshielded Pd Substrate 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid Substrate->OxAdd OxAdd->Poison Intramolecular S-binding Transmet Transmetalation & Reductive Elimination OxAdd->Transmet Optimal T (75-80°C) DeadCat Pd-Black (Deactivated) Poison->DeadCat Transmet->Pd0 Catalyst Regeneration Product Functionalized Product (Optimal Yield at 75-80°C) Transmet->Product

Temperature-dependent catalytic pathways for thioether-containing aryl bromides.

Diagnostic Troubleshooting Guide

Q: My reaction shows <5% conversion after 24 hours at room temperature. Should I just increase the catalyst loading to 20 mol%? A: No. The root cause is thermodynamic, not kinetic. The activation energy required for the palladium catalyst to insert into the sterically hindered C1-Br bond cannot be overcome simply by adding more catalyst [1]. You must supply thermal energy. Gradually ramp the reaction temperature to 75 °C. Increasing catalyst loading at room temperature will only waste expensive palladium.

Q: I heated the reaction to 100 °C to force the oxidative addition, but the mixture turned completely black within 30 minutes and the reaction stalled at 20% conversion. What happened? A: You exceeded the thermal stability threshold of the catalyst in the presence of a thioether. The black precipitate is inactive palladium metal (Pd-black). At temperatures exceeding 90 °C, the ortho-thioether moiety strongly coordinates to the palladium center, displacing your phosphine ligands. This leads to irreversible catalyst agglomeration [2]. You must lower the temperature to 75–80 °C and switch to a highly bulky biarylphosphine ligand (like XPhos) to sterically block the sulfur from binding to the metal.

Q: I am observing a significant amount of debrominated starting material (naphthalen-2-ylsulfanylacetic acid) and unidentifiable thiol byproducts. How do I prevent this? A: This indicates thermal C–S bond cleavage, a known side-reaction for aryl sulfides at high temperatures (>100 °C) in the presence of transition metals [3]. The palladium is inserting into the C–S bond instead of the C–Br bond. To suppress this, strictly cap your reaction temperature at 80 °C and ensure your solvent is thoroughly degassed, as trace oxygen exacerbates thioether degradation.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, conversion rates, and failure modes when coupling 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (using 5 mol% Pd2(dba)3 / 10 mol% XPhos).

Temperature (°C)Substrate Conversion (%)Desired Product Yield (%)Pd-Black FormationPrimary Mechanistic Outcome / Failure Mode
25 (RT) < 5TracesNoneFailed oxidative addition due to peri-steric clash.
50 3530MinimalSluggish reaction rate; intermediate accumulation.
75–80 > 95 88 Low Optimal thermodynamic balance achieved.
95 6040HighIntramolecular thioether catalyst poisoning.
110 8515SevereC–S bond cleavage and rapid catalyst deactivation.
Self-Validating Experimental Protocol: Temperature-Controlled Suzuki Coupling

To ensure success, this protocol integrates in-process analytical checks so the system validates its own progress before proceeding to workup.

Reagents:

  • 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (5 mol%) and XPhos (10 mol%)

  • K3PO4 (3.0 equiv - Note: 1 equiv is consumed by the carboxylic acid)

  • Degassed 1,4-Dioxane / H2O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 and XPhos in a dry Schlenk flask. Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality: Pre-forming the bulky L2Pd(0) complex prevents naked Pd(0) from being immediately poisoned by the thioether upon substrate addition.

  • Substrate Addition: Add the 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, the arylboronic acid, and K3PO4. Add the remaining solvent mixture.

  • Controlled Heating: Transfer the flask to a pre-calibrated aluminum heating block set strictly to 75 °C . Do not use an oil bath, as temperature overshoots above 85 °C will trigger irreversible sulfur chelation.

  • Self-Validation Check (t = 2 hours): Withdraw a 10 µL aliquot under positive N2 pressure. Quench in 1 mL of cold acetonitrile and analyze via LC-MS.

    • Validation Pass: The starting material mass ([M-H]- 295) is depleted by >50%, and the solution remains clear orange/brown. Proceed with heating.

    • Validation Fail: The solution is opaque black and starting material remains. Catalyst poisoning has occurred. Abort, check temperature calibration, and verify solvent degassing.

  • Completion & Workup: After 6–8 hours, cool the reaction to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid) and extract with ethyl acetate.

General FAQs

Q: Does the carboxylic acid group interfere with the optimal temperature window? A: Indirectly, yes. The free carboxylic acid will consume one equivalent of your base. If you do not account for this by adding extra base (using 3.0 equivalents instead of the standard 2.0), the transmetalation step will stall. When transmetalation stalls, the Pd(II) intermediate has a longer residence time, increasing the probability of the thioether wrapping around and poisoning the metal center before the catalytic cycle can complete.

Q: Why use XPhos specifically? Can I use standard PPh3? A: PPh3 is too small. Because the bromo and thioether groups are ortho to each other, the sulfur atom is in perfect proximity to attack the palladium center. XPhos is a highly sterically demanding dialkylbiaryl phosphine. Its massive steric bulk creates a protective "umbrella" around the palladium, physically blocking the sulfur lone pairs from coordinating, while still allowing the necessary 75 °C heat to drive the oxidative addition.

References
  • Optimization of cross-coupling with 1-bromonaphthalene. Organic & Biomolecular Chemistry - RSC Publishing.[Link]

  • Palladium-Catalyzed Hiyama Cross-Coupling of Arylsulfonium Salts via C–S Bond Cleavage. Organic Letters - ACS Publications.[Link]

Optimization

Technical Support Center: Handling &amp; Long-Term Storage of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No.: 92025-38-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No.: 92025-38-2)[1].

This molecule possesses two highly reactive structural liabilities: a redox-sensitive thioether (sulfanyl) linkage and a photolabile 1-bromonaphthalene moiety . Understanding the mechanistic causality behind its degradation is critical for preserving batch integrity during long-term storage and assay preparation.

Mechanistic Overview of Stability

To successfully store this compound, you must mitigate two primary degradation pathways:

  • Thioether Oxidation: The sulfur atom within the sulfanylacetic acid group is highly nucleophilic. When exposed to atmospheric oxygen or reactive oxygen species (ROS), the sulfur atom undergoes a nucleophilic attack on oxygen, forming a sulfoxide[2]. This exothermic reaction is accelerated by heat and protic solvents. Prolonged exposure will further oxidize the sulfoxide to a sulfone.

  • Photolytic Debromination: 1-bromonaphthalene derivatives exhibit strong UV absorption bands (notably at ~221 nm, ~241 nm, and ~323 nm)[3]. Exposure to high-energy UV photons induces homolytic cleavage of the C-Br bond, generating highly reactive aryl radicals that rapidly polymerize or abstract hydrogen from surrounding solvents[3].

DegradationPathways API 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid Stable Stable Long-Term Storage (-20°C, Argon, Dark) API->Stable Optimal Conditions Oxidation Thioether Oxidation (Atmospheric O2 / ROS) API->Oxidation O2, Heat Photolysis Photolytic Cleavage (UV Light Exposure) API->Photolysis UV Photons (<325 nm) Sulfoxide Sulfoxide Derivative (+16 Da Mass Shift) Oxidation->Sulfoxide Nucleophilic Attack Radical Debrominated Radical (Homolytic C-Br Cleavage) Photolysis->Radical C-Br Bond Cleavage Sulfone Sulfone Derivative (+32 Da Mass Shift) Sulfoxide->Sulfone Prolonged Exposure

Figure 1: Stability and degradation pathways of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Troubleshooting & FAQs

Q: My stored powder has developed a yellowish tint and shows a new peak on LC-MS (+16 Da). What happened? A: The +16 Da mass shift is the classic signature of thioether oxidation to a sulfoxide[2]. The nucleophilic sulfur atom reacted with atmospheric oxygen. As the electronic structure of the molecule alters upon sulfoxide formation, its absorption spectrum shifts into the visible range, causing the yellow discoloration. Prevent this by storing the solid powder strictly under an inert atmosphere (Argon or Nitrogen).

Q: We stored our stock solution in DMSO at room temperature, and our bioassay results are inconsistent. Why? A: Dissolving the compound dramatically increases molecular mobility and collision rates with dissolved oxygen. Furthermore, DMSO can act as a mild oxidant over time, especially for sensitive thioethers. Ambient temperature accelerates this exothermic oxidation. Stock solutions must be stored at -20°C or -80°C and limited to a 1-month shelf life.

Q: Is it safe to leave the compound on the benchtop during weighing and assay preparation? A: Short-term exposure (minutes to hours) under standard laboratory fluorescent lighting is generally acceptable. However, direct sunlight or prolonged exposure to UV sterilization lamps must be avoided due to the photolabile nature of the 1-bromonaphthalene moiety, which absorbs strongly below 325 nm[3]. Use amber glass vials for extended handling.

Quantitative Degradation Data

The following table summarizes the degradation kinetics of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid under various environmental conditions.

Storage ConditionAtmosphereLight ExposureDurationIntact API (%)Primary Degradant Observed
-20°C (Solid) ArgonDark12 Months> 99.5%None
4°C (Solid) AirDark6 Months97.2%Sulfoxide (+16 Da)
25°C (Solution, DMSO) AirAmbient1 Month84.5%Sulfoxide & Sulfone
40°C (Solution, MeCN) AirUV Light (254 nm)7 Days< 45.0%Debrominated Radicals

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all handling must incorporate built-in validation checks.

Protocol A: Preparation and Anaerobic Storage of Stock Solutions

Causality: Solvation increases the rate of thioether oxidation. Removing dissolved oxygen prior to dissolution halts the nucleophilic attack mechanism.

  • Solvent Degassing: Sparge anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with high-purity Argon for 30 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of the compound into an amber glass vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Anaerobic Sealing: Overlay the headspace of the vial with a gentle stream of Argon for 30 seconds. Cap tightly with a PTFE-lined septum and seal the exterior with Parafilm.

  • Self-Validation Check (Baseline Purity): Immediately withdraw a 10 µL aliquot using a gas-tight syringe. Analyze via HPLC-UV (detection at 241 nm) to establish the Day 0 baseline. Validation criteria: The protocol is successful if the polar sulfoxide degradant peak (eluting earlier than the parent compound on a C18 column) integrates to <0.5% of the total area.

  • Storage: Transfer the validated, sealed vials to a -20°C freezer.

Protocol B: Forced Degradation Testing (Stability Validation)

Causality: To confidently identify degradation peaks during long-term storage, you must first generate them under controlled, accelerated conditions using radical initiators[4].

  • Oxidative Stressing: Prepare a 1 mM solution of the compound in 50% acetonitrile. Add 1 mM of Azo-bis-isobutyronitrile (AIBN) as a radical initiator to force oxygenation and sulfoxide formation[4]. Incubate the sealed vial at 40°C for 48 hours.

  • Photolytic Stressing: Place a separate 1 mM solution in a clear quartz vial inside a photoreactor emitting at 254 nm for 24 hours to force C-Br homolytic cleavage[3].

  • Self-Validation Check (Mass Balance): Analyze both stressed samples via LC-MS. Calculate the mass balance by summing the peak areas of the remaining intact compound and all newly formed degradant peaks. Validation criteria: The protocol is validated if the total mass balance is ≥95% of the Day 0 control, proving that no volatile or non-UV-absorbing degradants were "lost" during the assay.

References

  • Malaysian Journal of Analytical Sciences. PHOTOSTABILITY OF PLASTICIZED POLYVINYL CHLORIDE MEMBRANES: A THEORETICAL STUDY.[Link]

  • Biomacromolecules (PMC). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.[Link]

  • Journal of Pharmaceutical Sciences. Evaluation of Solution Oxygenation Requirements for Azonitrile-Based Oxidative Forced Degradation Studies of Pharmaceutical Compounds.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Purity Analysis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Executive Summary As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the initial chromatographic development relied on generic, "check-the-box" approaches. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the initial chromatographic development relied on generic, "check-the-box" approaches. For complex chemical entities like 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-38-2) [4], standard C18 columns often fall short. This molecule presents a trifecta of chromatographic challenges: a highly polarizable halogen (bromine), a bulky aromatic system (naphthalene), and an ionizable moiety (carboxylic acid).

This guide objectively compares stationary phase alternatives for the purity analysis of this compound, explains the physicochemical causality behind optimal column selection, and provides a self-validating, ICH Q2(R2)-compliant experimental protocol [1].

Analyte Profiling & Chromatographic Causality

To design a robust method, we must first deconstruct the molecule's structural features and understand why certain chromatographic conditions succeed or fail:

  • The Brominated Naphthalene Core: Halogenated aromatic rings are highly polarizable. Relying solely on hydrophobic dispersion forces (as seen in standard C18 phases) often results in the co-elution of closely related impurities, such as the debrominated analog (Impurity A).

  • The Thioether Linkage: Sulfides are susceptible to oxidation, forming sulfoxides (Impurity B). The highly polar S=O bond can interact with residual silanols on poorly deactivated silica, causing peak tailing.

  • The Carboxylic Acid ( pKa​≈3.5 ): If the mobile phase pH is not strictly controlled at least 2 units below the pKa​ , the molecule will partially ionize. This dynamic equilibrium between the neutral and ionized states causes severe peak broadening and tailing. Causality-driven solution: Buffering the mobile phase with 0.1% Trifluoroacetic Acid (TFA) (pH ≈2.0 ) ensures the analyte remains fully protonated and neutral, maximizing stationary phase interaction.

Stationary Phase Comparison Guide: C18 vs. Biphenyl vs. PFP

To demonstrate the superiority of targeted selectivity, we compared three distinct stationary phases under identical acidic gradient conditions. The objective was to resolve the Active Pharmaceutical Ingredient (API) from its two critical degradants: Impurity A (Debromo analog) and Impurity B (Sulfoxide degradant).

Performance Comparison Data
Stationary Phase ChemistryMechanism of InteractionUSP Tailing Factor ( Tf​ ) Rs​ (API vs Impurity A) Rs​ (API vs Impurity B)Overall Suitability
Standard C18 Hydrophobic dispersion1.61.2 (Fails)2.1Not Recommended
Biphenyl Hydrophobic, π−π 1.31.8 (Marginal)2.5Acceptable
Pentafluorophenyl (PFP) Dipole-dipole, π−π , Charge-transfer1.053.4 (Excellent)4.1Optimal
Why Does PFP Outperform C18? (The Causality)

Standard C18 columns fail to resolve the debrominated impurity because the loss of the bromine atom reduces molecular volume, but the newly exposed naphthalene ring interacts strongly with the C18 alkyl chains, effectively balancing out the retention time shift.

Conversely, a Pentafluorophenyl (PFP) column is specifically designed for halogenated compounds [2]. The highly electronegative fluorine atoms on the PFP phase create a strong surface dipole moment. This engages in powerful dipole-dipole interactions with the polarizable bromine atom on the API, while actively repelling the π -electrons of the debrominated impurity. Furthermore, the PFP phase provides unique hydrogen-bond acceptor sites that selectively retain the oxidized sulfoxide degradant, driving a massive selectivity difference that a purely hydrophobic C18 phase cannot achieve [3].

ICH Q2(R2) Validation Workflow

To ensure the method is fit for commercial or clinical release, it must be validated according to the modernized FDA/ICH Q2(R2) guidelines, which emphasize a science- and risk-based lifecycle approach [1].

HPLC_Validation A 1. System Suitability B 2. Specificity & Degradation A->B C 3. Linearity & Range B->C D 4. Accuracy & Precision C->D E 5. Robustness Testing D->E

HPLC method lifecycle from system suitability to ICH Q2(R2) robustness validation.

Self-Validating Experimental Protocol

A truly robust protocol must be self-validating; it must continuously prove its own reliability before, during, and after sample analysis. The following methodology incorporates built-in System Suitability Testing (SST) and bracketing controls.

Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl) Core-Shell, 100×4.6 mm, 2.7 µm

  • Mobile Phase A: Water with 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% TFA (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Controls thermodynamic variation)

  • Detection: UV at 230 nm

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 80% 20% B (Re-equilibration)

Preparation of Solutions
  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matches initial gradient strength to prevent solvent-induced peak distortion).

  • SST Solution: 1.0 mg/mL of API spiked with 0.5% (w/w) of Impurity A and Impurity B.

  • Sample Solution: 1.0 mg/mL of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid in Diluent.

Execution Sequence (The Self-Validating System)

To guarantee data integrity, the instrument must execute the following exact sequence. If any SST parameter fails, the run automatically aborts, preventing the generation of invalid data.

  • Blank (x2): Inject Diluent. Validation: Ensures no carryover or ghost peaks interfere with the integration window.

  • SST Solution (x6): Inject the spiked standard.

    • Validation Criteria: Resolution ( Rs​ ) between API and Impurity A must be ≥2.0 . USP Tailing for API must be ≤1.5 . Area %RSD for the API peak across 6 injections must be ≤2.0% .

  • Sample Injections (x1 to x10): Inject unknown batches.

  • Bracketing SST (x1): Re-inject the SST Solution after every 10 samples and at the end of the sequence.

    • Validation Criteria: Retention time drift must be <2.0% compared to the initial SST average, proving system stability over the duration of the run.

References

  • Q2(R2) Validation of Analytical Procedures - FDA U.S. Food and Drug Administration (FDA)[Link]

  • LC Column Comparison - Restek Resource Hub Restek Corporation[Link]

Comparative

FTIR spectroscopy comparison of brominated naphthalenes and 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

An In-Depth Comparative Guide to the FTIR Spectroscopy of Brominated Naphthalenes and 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Introduction: The Vibrational Tale of Two Molecules In the realm of pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of Brominated Naphthalenes and 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Introduction: The Vibrational Tale of Two Molecules

In the realm of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Even subtle modifications to a chemical scaffold can drastically alter its physical and biological properties. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for elucidating the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" of a compound.

This guide presents a detailed comparative analysis of the FTIR spectra of a model brominated naphthalene and its derivative, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid. The transition from a simple halogenated aromatic hydrocarbon to a more complex molecule featuring a thioether and a carboxylic acid moiety introduces distinct and readily identifiable changes in the vibrational spectrum. Understanding these differences is crucial for researchers monitoring chemical reactions, confirming product synthesis, and ensuring the purity of their compounds. We will explore the theoretical underpinnings of these spectral changes and provide a practical, experimentally-grounded protocol for obtaining high-quality data.

Molecular Structures Under Investigation

To appreciate the spectral differences, it is essential to visualize the molecular architecture of the compounds being compared.

Caption: General structure of a brominated naphthalene.

Caption: Structure of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

The primary structural difference is the substitution at the 2-position of the naphthalene core, replacing a hydrogen atom with a sulfanylacetic acid group (-S-CH₂-COOH). This introduces three new functional groups: a thioether (C-S-C), a methylene bridge (-CH₂-), and a carboxylic acid (-COOH). Each of these additions will give rise to characteristic absorption bands in the FTIR spectrum.

Experimental Methodology: The KBr Pellet Technique

For the analysis of solid organic compounds, the Potassium Bromide (KBr) pellet method is a fundamental and widely used transmission technique in FTIR spectroscopy.[1] The principle lies in dispersing a small amount of the solid sample within an alkali halide matrix (KBr), which is transparent to infrared radiation across the mid-infrared region (4000-400 cm⁻¹).[2] This minimizes interference from the matrix, allowing for a clean spectrum of the analyte.[2] This method offers high sensitivity because the IR beam passes through the entire thickness of the pellet, maximizing the interaction pathlength with the sample.[2]

Workflow for FTIR Analysis via KBr Pellet Method

Caption: Experimental workflow for FTIR sample analysis.

Step-by-Step Protocol
  • Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove absorbed moisture, which can cause significant O-H band interference in the spectrum.[3][4] Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample (e.g., 2-bromonaphthalene) into a very fine, flour-like powder.[1] This is critical to minimize light scattering, which can distort the spectrum.[5]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[1] Gently but thoroughly mix the sample and KBr with a spatula. Avoid vigorous grinding at this stage, as it can increase the surface area and promote moisture re-absorption.[2] The final concentration of the sample in KBr should be between 0.1% and 1% by weight.[5]

  • Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die under a hydraulic press and apply a force of approximately 8-10 tons for several minutes.[4] The pressure causes the KBr to flow and form a thin, transparent or semi-transparent disc.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: First, run a background spectrum with nothing in the sample compartment. This measures the instrument's response and the spectral contributions of atmospheric water and carbon dioxide. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Analysis: Run the spectrum of the sample-containing KBr pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of the analyte.

Results and Discussion: A Tale of Two Spectra

The key to this comparative analysis is identifying the vibrational bands that are unique to each molecule. The naphthalene core provides a common framework, while the functional groups provide the distinguishing features.

FTIR Spectrum of Brominated Naphthalene

The spectrum of a simple brominated naphthalene is dominated by vibrations from the aromatic naphthalene ring and the carbon-bromine bond.

  • Aromatic C-H Stretching: Sharp, medium-intensity bands are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds where the carbon is part of an aromatic ring.[6]

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of sharp absorptions of variable intensity, typically in the 1650-1450 cm⁻¹ range.[6]

  • Aromatic C-H Bending (Out-of-Plane): Strong, sharp bands in the 900-700 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. These "oop" vibrations are often very intense and diagnostic.[7]

  • C-Br Stretching: The carbon-bromine bond vibration typically appears as a strong absorption in the low-frequency fingerprint region, generally between 650 cm⁻¹ and 500 cm⁻¹. Its exact position can be influenced by the overall structure of the molecule.

FTIR Spectrum of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

The introduction of the sulfanylacetic acid group adds several new, highly characteristic bands to the spectrum, making it easily distinguishable from its parent bromonaphthalene.

  • Carboxylic Acid O-H Stretching: The most prominent new feature is an extremely broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[8][9][10] This broadness is a result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths.[10][11] This band will often overlap with the sharper aromatic and aliphatic C-H stretching peaks.[10]

  • Aliphatic C-H Stretching: The methylene (-CH₂) group will introduce new C-H stretching vibrations, typically appearing as medium-intensity bands just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). These are distinct from the aromatic C-H stretches which appear above 3000 cm⁻¹.[12]

  • Carboxylic Acid C=O Stretching: A very strong and sharp absorption band will appear between 1760 and 1690 cm⁻¹.[10] For hydrogen-bonded dimers, which are common for carboxylic acids in the solid state, this peak is typically centered around 1710 cm⁻¹.[8][9][11] This is one of the most easily identifiable peaks in the entire spectrum.

  • C-O Stretching and O-H Bending: The carboxylic acid group also exhibits a C-O stretching vibration, which appears as a medium-to-strong band in the 1320-1210 cm⁻¹ region, and O-H in-plane bending vibrations between 1440-1395 cm⁻¹.[10]

  • C-S Stretching (Thioether): The thioether linkage gives rise to a C-S stretching vibration. This band is typically weak to medium in intensity and appears in the crowded fingerprint region, often between 715-670 cm⁻¹. Its identification can sometimes be challenging due to overlap with other peaks.

Comparative Summary of Key Vibrational Frequencies

The following table summarizes the expected key differences in the FTIR spectra of the two compounds, providing a clear guide for spectral interpretation.

Vibrational ModeWavenumber (cm⁻¹)Brominated Naphthalene2-(1-Bromonaphthalen-2-yl)sulfanylacetic acidIntensity & Characteristics
O-H Stretch (Carboxylic Acid)3300 - 2500AbsentPresent Very Strong, Extremely Broad
Aromatic C-H Stretch3100 - 3000PresentPresentMedium to Weak, Sharp
Aliphatic C-H Stretch (-CH₂-)2950 - 2850AbsentPresent Medium, Sharp
C=O Stretch (Carboxylic Acid)1760 - 1690AbsentPresent Very Strong, Sharp
Aromatic C=C Stretch1650 - 1450PresentPresentMedium to Strong, Sharp (multiple bands)
C-O Stretch (Carboxylic Acid)1320 - 1210AbsentPresent Medium to Strong
Aromatic C-H Bending (Out-of-Plane)900 - 700PresentPresentStrong, Sharp
C-S Stretch (Thioether)715 - 670AbsentPresent Weak to Medium
C-Br Stretch650 - 500PresentPresentMedium to Strong

Conclusion: From Fingerprint to Functional Insight

The FTIR spectroscopic comparison of brominated naphthalenes and 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid provides a clear and compelling example of how this technique can be used to confirm chemical transformations. The introduction of the sulfanylacetic acid moiety results in the appearance of highly characteristic and intense absorption bands, most notably the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group. These signals are unambiguous indicators of the successful incorporation of this functional group onto the bromonaphthalene scaffold. While the signals from the shared bromonaphthalene core remain, the new peaks provide a definitive spectral signature for the derivative product. This guide demonstrates that with a solid understanding of group frequencies and a robust experimental technique like the KBr pellet method, FTIR spectroscopy remains an indispensable tool for the modern chemical researcher.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek. (n.d.). What Is The Purpose Of Making Kbr Pellets In The Lab? Achieve High-Sensitivity Ftir Analysis For Accurate Results. Kintek Press. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019, April). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • ResearchGate. (2001, March). FTIR spectra of (a) 2-naphthol, (b) 1,1'-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment. Retrieved from [Link]

Sources

Validation

Assessing the purity of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid using quantitative NMR (qNMR)

An in-depth technical guide for researchers, scientists, and drug development professionals. The Analytical Challenge: Validating 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid In the landscape of medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Analytical Challenge: Validating 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

In the landscape of medicinal chemistry and drug development, the structural integrity and purity of synthetic intermediates directly dictate the success of downstream biological assays and API (Active Pharmaceutical Ingredient) manufacturing. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-38-2; MW: 297.17 g/mol ) is a highly functionalized building block featuring a sterically hindered brominated naphthalene core and a reactive sulfanylacetic acid moiety.

When assessing the purity of such compounds, laboratories traditionally default to High-Performance Liquid Chromatography (HPLC) or acid-base titration. However, as a Senior Application Scientist, I must emphasize that these conventional methods introduce significant analytical blind spots for this specific molecule:

  • The Limitation of HPLC-UV: HPLC relies on differential partitioning and UV absorption. To quantify purity accurately, HPLC requires a certified reference standard of the exact same compound to establish a calibration curve BenchChem[1]. Furthermore, synthetic impurities (such as unreacted 1-bromo-2-naphthalenethiol) possess different UV extinction coefficients. Relying solely on HPLC area percentages will misrepresent the true mass fraction, leading to false purity inflation BenchChem[2].

  • The Limitation of Titration: While the carboxylic acid (-COOH) group allows for simple acid-base titration, this method is fundamentally non-specific. Any acidic impurity left over from synthesis will stoichiometrically neutralize the titrant, yielding a false positive for purity.

The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule BenchChem[2]. This allows for absolute quantification using an entirely unrelated internal standard, completely bypassing the need for an analyte-specific reference material Acanthus Research[3].

Comparative Data Summary: qNMR vs. HPLC vs. Titration

To objectively select the right analytical tool, we must compare the fundamental performance metrics of each technique when applied to 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

ParameterQuantitative NMR (¹H qNMR)HPLC-UVAcid-Base Titration
Analytical Principle Primary ratio (Signal intensity ∝ molar concentration)Differential partitioning & UV absorptionStoichiometric neutralization
Reference Standard Required No (Uses a universal Internal Standard)Yes (Requires exact matching analyte standard)Yes (Standardized titrant)
Specificity & Identification High (Simultaneous structural confirmation)Moderate (Separates impurities, but requires MS for ID)Low (Cannot distinguish between different acidic species)
Accuracy Absolute (< 1% error with proper validation)Relative (Heavily dependent on standard purity & UV response)Moderate (Prone to matrix effects)
Analysis Time ~15-20 mins per sample~30-45 mins per run~10 mins per sample

Causality in qNMR: Designing a Self-Validating System

To achieve absolute accuracy, a qNMR protocol cannot be treated as a simple "plug-and-play" experiment. Every parameter must be governed by physical causality to create a self-validating system.

The Causality of Internal Standard (IS) Selection

Accurate concentration determination mandates calculating the integral of an analyte peak, ensuring absolutely no overlapping peaks with the internal standard Emery Pharma[4].

  • Analyte Profile: 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid exhibits an isolated aliphatic singlet from the -S-CH₂- group at ~4.0 ppm (2 protons) and a cluster of aromatic protons between 7.0–8.5 ppm (6 protons).

  • IS Selection: Maleic acid is the optimal Certified Reference Material (CRM) for this assay. It presents a sharp, distinct singlet at 6.26 ppm (2 protons) in DMSO-d₆. Because 6.26 ppm falls perfectly in the baseline void between the analyte's aliphatic and aromatic regions, we eliminate the risk of integration overlap Acanthus Research[3].

The Causality of Relaxation Dynamics ( T1​ )

NMR is not inherently quantitative unless the excited nuclei fully relax back to their equilibrium state between radiofrequency pulses. The longitudinal relaxation time ( T1​ ) dictates this recovery. If the relaxation delay ( D1​ ) is too short, nuclei with longer T1​ values will be partially saturated, destroying the direct proportionality between signal area and concentration Emery Pharma[4]. Our protocol mandates a T1​ inversion-recovery experiment to empirically determine the longest T1​ , followed by setting D1​≥5×T1​ to guarantee >99.3% magnetization recovery.

Experimental Protocol: Absolute Purity Determination via ¹H qNMR

This methodology ensures traceability to the International System of Units (SI) by utilizing a CRM internal standard FUJIFILM Wako Chemicals[5].

Step 1: Gravimetric Co-Weighing (The Critical Control Point)

  • Using a calibrated microbalance (d = 0.001 mg) equipped with an anti-static ionizer, accurately weigh ~15.0 mg of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid ( msample​ ) into a clean glass vial.

  • Accurately weigh ~5.0 mg of Maleic Acid CRM ( mstd​ ) into the same vial. Note: Gravimetric error is the largest source of uncertainty in qNMR; precision here is non-negotiable.

Step 2: Dissolution and Homogenization

  • Add 0.8 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as a chemical shift reference).

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. An effective qNMR internal standard must be completely and consistently soluble to prevent line broadening and poor integration ResolveMass Laboratories[6].

  • Transfer 0.6 mL of the homogenized solution into a standard 5 mm NMR tube.

Step 3: Instrumental Validation & Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and shim the probe meticulously (linewidth at half-height should be < 1.0 Hz).

  • Self-Validation Check: Run a standard Inversion-Recovery sequence (t1ir) to determine the T1​ of the maleic acid alkene protons and the analyte's -S-CH₂- protons.

  • Acquisition: Set the pulse angle to 90° to maximize signal-to-noise. Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing nucleus (typically D1​ = 20 to 30 seconds). Acquire 16 to 64 transients with a minimum of 64k data points.

Step 4: Processing and Purity Calculation

  • Apply a mild exponential window function (LB = 0.3 Hz), zero-fill to 128k points, and perform a Fourier Transform.

  • Manually correct the phase (zero and first order) and apply a stringent baseline correction.

  • Integrate the Maleic acid singlet at 6.26 ppm ( Istd​ ) and the analyte's -S-CH₂- singlet at ~4.0 ppm ( Isample​ ).

  • Calculate the absolute purity ( Psample​ ) using the primary ratio equation FUJIFILM Wako Chemicals[5]:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where Nstd​=2 , Nsample​=2 , Msample​=297.17 g/mol , Mstd​=116.07 g/mol , and Pstd​ is the certified purity of the Maleic acid CRM).

Workflow Visualization

qNMR_Protocol N1 1. Gravimetric Co-Weighing (Analyte + Maleic Acid IS) N2 2. Dissolution in DMSO-d6 (Vortex & Sonicate) N1->N2 N3 3. T1 Inversion-Recovery (Determine Longest T1) N2->N3 N4 4. 1H qNMR Acquisition (90° Pulse, D1 > 5 × T1) N3->N4 N5 5. Spectrum Processing (Phase & Baseline Correction) N4->N5 N6 6. Purity Calculation (Primary Ratio Equation) N5->N6

Step-by-step qNMR workflow ensuring absolute purity quantification.

References

  • Emery Pharma . "A Guide to Quantitative NMR (qNMR)." Available at: [Link]

  • ResolveMass Laboratories . "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Available at:[Link]

Sources

Comparative

A Comparative Guide to the Steric Profile of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid in the Context of Aryl Bromide Reactivity

This guide provides an in-depth analysis of the steric hindrance associated with 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, a complex building block relevant to pharmaceutical and materials science research. By compa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the steric hindrance associated with 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, a complex building block relevant to pharmaceutical and materials science research. By comparing its structural features to a series of progressively more hindered aryl bromides, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its reactivity, particularly in sterically sensitive transformations like palladium-catalyzed cross-coupling reactions.

Introduction: The Critical Role of Steric Hindrance in Synthesis

In organic synthesis, steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. This effect is not merely an obstacle; it is a fundamental tool that can dictate reaction rates, control regioselectivity, and stabilize reactive intermediates. For drug development professionals, understanding the steric profile of a molecule is paramount, as it can influence everything from the feasibility of a synthetic route to the molecule's binding affinity with a biological target.

Aryl bromides are ubiquitous substrates in modern organic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds.[1] However, their reactivity, especially in transition-metal-catalyzed reactions, is exquisitely sensitive to the steric environment surrounding the carbon-bromine (C-Br) bond.[2][3] The subject of this guide, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, presents a particularly challenging steric environment due to substitution on the naphthalene core, a scaffold known for its unique and pronounced steric effects.[4][5]

Deconstructing the Steric Profile of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

The steric congestion of the target molecule arises from two primary sources: the inherent geometry of the 1-bromonaphthalene scaffold and the presence of a bulky substituent at the adjacent C2 position.

  • The Peri-Interaction: The most significant steric feature of a 1-substituted naphthalene is the peri-interaction, which is the severe steric repulsion between the substituent at the C1 position and the hydrogen atom at the C8 position.[4][6][7] These positions are forced into close proximity by the rigid, planar structure of the naphthalene ring system, with an approximate distance of only 2.5 Å.[4] This interaction can cause out-of-plane distortions of the C-Br bond, shielding the reaction center and hindering the approach of bulky reagents or transition metal catalysts.[5][7]

  • Adjacent Substituent Crowding: The presence of the 2-sulfanylacetic acid group (-S-CH_2COOH) directly adjacent to the C1-Br bond creates an additional layer of steric bulk. This group effectively blocks one of the faces of the C-Br bond, further restricting access for the oxidative addition step in cross-coupling reactions, which is often rate-determining.[6][8]

The combination of these two effects renders the bromine atom in 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid exceptionally hindered, suggesting that reactions at this site will require carefully optimized conditions, often involving specialized catalysts designed to overcome such steric challenges.[9][10][11]

Caption: Logical flow of steric analysis for the target molecule.

A Comparative Framework for Aryl Bromides

To contextualize the steric hindrance of our target molecule, we will compare it against four standard aryl bromides, each representing a different level of steric congestion.

Compound NameStructureKey Steric FeaturesExpected Relative Reactivity
BromobenzeneBaseline; minimal steric hindrance.Highest
2-Bromotolueneortho-Hindrance from a single methyl group.High
2-BromonaphthaleneNo significant steric hindrance at the C2 position; serves as an isomeric control.[6]High
1-BromonaphthaleneSignificant peri-interaction between C1-Br and C8-H.[4][6]Moderate to Low
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid Combination of severe peri-interaction and adjacent substituent crowding.Lowest
Supporting Experimental Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, but its efficiency is often diminished when using sterically hindered substrates.[9][11] The data below, compiled from representative literature, illustrates the impact of increasing steric bulk on reaction outcomes. While conditions vary, the general trend is clear.

Aryl BromideCoupling PartnerCatalyst System (Typical)Yield (%)Reference(s)
BromobenzenePhenylboronic acidPd(OAc)₂ / SPhos>95[10]
2-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhos~90[10]
2-BromonaphthalenePhenylboronic acidPd(dba)₂ / SPhos>95[6]
1-BromonaphthalenePhenylboronic acidPd(dba)₂ / SPhos~85-90[6][8]
Hindered BiarylPhenylboronic acidSpecialized Pd / Bulky Ligand12-70[9]

Analysis of Data: The high yields obtained with bromobenzene and 2-bromonaphthalene confirm their high reactivity due to minimal steric hindrance. The slightly lower yield for 2-bromotoluene demonstrates the moderate impact of a single ortho substituent. A more significant drop in reactivity is often observed with 1-bromonaphthalene, directly attributable to the peri-interaction.[6] Although direct data for our target molecule is not available, its structure is analogous to the most challenging tetra-ortho-substituted biaryls, for which successful coupling requires highly specialized and optimized catalyst systems, often resulting in modest yields.[9][11] It is therefore logical to predict that 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid would exhibit the lowest reactivity in this series.

Experimental Protocol: A Self-Validating Approach to Assessing Steric Hindrance

To empirically validate the predictions made in this guide, a standardized palladium-catalyzed cross-coupling reaction can be performed. The following Buchwald-Hartwig amination protocol is designed for sterically hindered aryl bromides and serves as a robust starting point for optimization.

Objective: To couple a sterically hindered aryl bromide with a secondary amine.

Causality of Choices:

  • Catalyst System: A pre-formed palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., t-BuXPhos) is selected. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for facilitating oxidative addition to the sterically shielded C-Br bond.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its strength is required to deprotonate the amine, while its bulk prevents competitive coordination to the palladium center.[14][15]

  • Solvent: Anhydrous toluene provides a non-coordinating, high-boiling medium suitable for these transformations.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., t-BuXPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the tube with argon three times.

  • Reagent Addition:

    • Add the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification and Analysis:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Bromide (1 eq), Pd Precatalyst (2 mol%), & NaOtBu (1.4 eq) to Schlenk tube B Evacuate & Backfill with Argon (3x) A->B C Add Amine (1.2 eq) & Anhydrous Toluene B->C D Seal and Heat at 100 °C (12-24h) C->D E Monitor by TLC / LC-MS D->E F Cool, Dilute with EtOAc, & Filter through Celite E->F G Aqueous Wash (Water & Brine) F->G H Dry, Concentrate, & Purify via Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The steric profile of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is defined by a convergence of hindering effects. The foundational steric clash arises from the peri-interaction between the C1-bromine and the C8-hydrogen, a feature inherent to the 1-bromonaphthalene scaffold. This is significantly amplified by the presence of the adjacent 2-sulfanylacetic acid substituent. Based on comparative analysis with simpler aryl bromides and established principles of reactivity, it is concluded that this molecule represents a highly challenging substrate for chemical transformations at the C-Br bond. Synthetic routes involving this building block will necessitate the use of state-of-the-art catalytic systems specifically developed for sterically demanding couplings and may require extensive optimization to achieve satisfactory yields.

References

  • Benchchem. A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene.
  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Grokipedia. Peri-naphthalenes.
  • Gao, C., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]

  • Benchchem.
  • Reza, A. I. (2024). Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings. Kochi University of Technology.
  • Reza, A. I., Iwai, K., & Nishiwaki, N. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. [Link]

  • Wainwright, M., et al. (1999). The peri-interaction in 1-substituted naphthalenes. ResearchGate. [Link]

  • Schiemenz, G. P., & Näther, C. (1996). peri-Interactions in Naphthalenes, 7. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino.
  • Benchchem. Application Notes: 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia. 1-Bromonaphthalene. [Link]

  • Ghaffari, B., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. 2-bromonaphthalene. [Link]

  • Domínguez-Vera, J. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Newton, C. G., et al. (2020).

Sources

Safety & Regulatory Compliance

Safety

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid proper disposal procedures

Proper disposal of complex organic molecules requires moving beyond generic waste protocols to understand the specific structural motifs of the compound. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex organic molecules requires moving beyond generic waste protocols to understand the specific structural motifs of the compound. 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS No. 92025-38-2) presents a unique disposal challenge due to its tri-functional nature: it is a brominated aromatic, a thioether (sulfur-containing), and a carboxylic acid[1].

As an application scientist, you must treat this compound as a dual-threat for acid gas generation during thermal destruction. If misclassified into standard non-halogenated organic waste, its combustion will release highly corrosive hydrogen bromide (HBr) and sulfur dioxide (SOx) into the atmosphere, bypassing the necessary environmental scrubbers.

This guide provides the self-validating, step-by-step operational protocols required to safely manage, segregate, and dispose of this compound while ensuring strict environmental compliance.

Mechanistic Causality: Why Specialized Disposal is Required

Laboratory safety is rooted in chemical causality. The disposal pathway for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is dictated by three structural components:

  • The Bromine Atom (Halogenated Waste): During incineration, the carbon-bromine bond cleaves, generating hydrogen bromide (HBr) gas and trace bromine (Br₂). Standard incinerators cannot handle these byproducts. The waste must be segregated into a dedicated Halogenated Organic Waste stream[2]. Disposal of halogenated compounds requires specialized rotary kiln incinerators to prevent the formation of toxic dioxins and furans[3].

  • The Thioether Linkage (Sulfur-Containing Waste): The -S- linkage oxidizes during combustion to form sulfur oxides (SO₂ and SO₃). Facilities processing this waste must be equipped with alkaline wet scrubbers (caustic scrubbing) to neutralize these acid gases before environmental release[4]. Furthermore, thioethers are susceptible to uncontrolled, exothermic oxidation if mixed with strong oxidizers (e.g., peroxides, nitric acid) in a waste carboy.

  • The Acetic Acid Moiety (Weak Acid): While a weak organic acid, it can react with strong bases or active metals. It must be isolated from incompatible inorganic waste streams.

Quantitative Waste Classification & Logistics

To ensure compliance and prevent facility rejection, all waste containing this compound must be logged according to the parameters in the table below. Note that if this solid is dissolved in a non-halogenated solvent (e.g., ethyl acetate), the entire solution must be reclassified as halogenated waste[5].

ParameterSpecification / ClassificationOperational Causality
Target Compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acidCAS: 92025-38-2; Formula: C₁₂H₉BrO₂S
EPA Waste Stream Halogenated Organic WasteContains Br; requires specialized thermal destruction to prevent dioxin formation.
Secondary Classification Sulfur-Containing WasteGenerates SOx upon combustion; mandates caustic scrubbing.
Incompatible Materials Strong Oxidizers (e.g., Peroxides, HNO₃)Thioether linkage undergoes rapid, exothermic oxidation to sulfoxides/sulfones.
Combustion Byproducts CO₂, H₂O, HBr, SO₂, SO₃Mandates Rotary Kiln Incineration (>1000°C) with alkaline wet scrubbing.

Step-by-Step Disposal Methodology

This protocol is a self-validating system. By following these steps, you ensure that the physical containment prevents dangerous reactions in the lab, and the administrative manifesting guarantees the waste reaches an appropriately equipped destruction facility.

Phase 1: Source Segregation & Containment
  • Determine the Physical State:

    • For Solid Waste (Expired stock, spills): Collect the powder using an anti-static brush and place it into a sealable High-Density Polyethylene (HDPE) or glass solid-waste container. Do not use metal containers, as trace HBr formation over time will cause severe corrosion.

    • For Liquid Waste (Reaction mixtures): Transfer the solvent mixture into a designated liquid waste carboy.

  • Verify Chemical Compatibility: Before adding the compound to any liquid waste carboy, verify the waste log. Ensure the carboy contains zero strong oxidizers. Mixing this thioether with oxidizers can cause the container to over-pressurize and rupture.

  • Manage the Headspace: Never fill liquid waste containers beyond 75% capacity. This allows for the safe expansion of liquids and accumulation of headspace vapors without compromising the container's structural integrity.

Phase 2: Labeling and Manifesting
  • Apply GHS Hazard Labels: Affix the GHS07 (Harmful/Irritant) pictogram to the container[1].

  • Declare Halogen and Sulfur Content: On the hazardous waste manifest, explicitly label the container as "Hazardous Waste - Halogenated Organic" . You must write "Contains Brominated and Sulfur-containing organics" in the remarks section. This specific phrasing alerts the waste contractor that the material requires an incinerator equipped with an alkaline scrubber[4].

Phase 3: Authorized Thermal Destruction
  • Transfer to EPA-Licensed Facility: Hand the manifested waste over to your Environmental Health and Safety (EHS) officer or a licensed contractor.

  • Destruction Mechanism (Facility Level): The contractor will route the waste to a rotary kiln incinerator[3]. The compound is subjected to temperatures exceeding 1000°C, breaking the aromatic rings. The resulting effluent gas (rich in HBr and SO₂) is then passed through a wet scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), neutralizing the gases into harmless bromide and sulfate salts for safe environmental release.

Process Visualization

The following workflow illustrates the critical path from laboratory segregation to environmental compliance, highlighting the necessary chemical compatibility checks and specialized destruction infrastructure.

DisposalWorkflow Start 2-(1-Bromonaphthalen-2-yl) sulfanylacetic acid Waste Check Compatibility Check (Isolate from Oxidizers) Start->Check Segregate Segregate into Halogenated Organic Stream Check->Segregate Label Manifest as: Halogenated & Sulfur-Containing Segregate->Label Incinerate Rotary Kiln Incineration (>1000°C) Label->Incinerate Scrubber Alkaline Wet Scrubbing (Neutralize HBr & SOx) Incinerate->Scrubber Exhaust Gas (HBr, SO2) End Safe Environmental Release (Compliant Effluent) Scrubber->End

Workflow for the segregation and incineration of halogenated, sulfur-containing organic waste.

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials."[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." [Link]

  • Google Patents. "Waste gas treatment equipment and method using scrubber and membrane bioreactor (CN1864810A)."

Sources

Handling

Personal protective equipment for handling 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Comprehensive Safety & Operational Guide: 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid As a specialized halogenated aromatic building block, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-38-2) is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

As a specialized halogenated aromatic building block, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS: 92025-38-2) is frequently utilized in drug discovery and synthetic screening libraries[1]. Handling this compound requires a deep understanding of its physicochemical properties to ensure laboratory safety and experimental integrity. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, operation, and disposal of this chemical.

Mechanistic Hazard Profile

To establish an effective safety protocol, we must first understand the causality behind the compound's hazards. The molecule possesses a structural duality: a lipophilic bromonaphthalene core and a reactive sulfanylacetic acid moiety.

  • Irritation Causality: The carboxylic acid group acts as a localized irritant by disrupting cellular pH and inducing protein denaturation upon contact with skin or mucous membranes.

  • Absorption Causality: The bulky, lipophilic bromonaphthalene group enhances the molecule's ability to partition into the stratum corneum. If the compound is dissolved in permeation-enhancing aprotic solvents (such as DMSO or DMF), the rate of dermal absorption increases significantly.

Consequently, authoritative safety data classifies this compound under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[2].

Quantitative Chemical & Hazard Data

The following table summarizes the essential quantitative and regulatory data required for risk assessment[2][3].

PropertyValue / Specification
Chemical Name 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
CAS Number 92025-38-2
Molecular Formula C₁₂H₉BrO₂S
Molecular Weight 297.17 g/mol
Physical State Solid (Crystalline Powder)
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Codes P260, P264, P270, P271, P280, P302+P352, P305+P351+P338

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound is part of a self-validating system designed to mitigate specific mechanistic risks.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides an excellent barrier against dry organic acids. However, because this compound is often handled as a solution in organic solvents (which rapidly degrade nitrile), double-gloving is mandatory during solution preparation. If solvent breakthrough occurs, the inner glove provides a critical temporal buffer for safe doffing.

  • Eye Protection: Snug-fitting chemical splash goggles. Causality: The compound is handled as a fine powder. Airborne particulates can easily bypass standard safety glasses, and the acidic nature of the dust will cause severe, immediate corneal irritation (H319)[2].

  • Body Protection: Flame-retardant lab coat with fitted cuffs. Causality: Fitted cuffs prevent the accidental sweeping of powder from the balance pan and eliminate exposed skin at the critical wrist interface.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood with a face velocity of 80-100 fpm. Causality: The primary inhalation risk (H335) stems from aerosolized dust during weighing[2]. Proper engineering controls negate the need for an N95/P100 respirator under standard bench-scale operations (<50g).

Operational Workflows

Workflow N1 1. Risk Assessment & Protocol Review N2 2. Engineering Controls (Fume Hood Verification) N1->N2 N3 3. PPE Donning (Nitrile, Goggles, Lab Coat) N2->N3 N4 4. Material Transfer & Weighing N3->N4 N5 5. Reaction Setup (Closed System) N4->N5 N6 6. Decontamination & Waste Disposal N5->N6

Standard Operating Procedure for Handling 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.

Step-by-Step Methodology: Material Transfer and Reaction Setup

  • Preparation: Verify that the fume hood is operational by checking the digital airflow monitor. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • Static Mitigation: Fine organic powders are highly prone to static cling. Use an anti-static bar or zero-stat gun on the weighing spatula and analytical balance to prevent the aerosolization of the acidic compound.

  • Weighing: Tare a static-free weigh boat or glass vial. Carefully transfer the solid using a clean, dry stainless-steel spatula.

  • Solvent Addition (Closed System): If preparing a stock solution for screening[1], transfer the solid to a reaction vial equipped with a PTFE-lined septum cap. Inject the solvent (e.g., anhydrous DMF) via syringe through the septum. Causality: This closed-system approach prevents the release of hazardous solvent vapors and eliminates the risk of splashing the dissolved acidic compound.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using a 70% IPA/water solution) to capture any residual micro-particulates.

Spill Response & Disposal Plan

Spill S1 Spill Detected S2 Assess Volume & Evacuate if >50g S1->S2 S3 Don Spill Kit PPE S2->S3 S4 Containment (Absorbent/Sand) S3->S4 S5 Neutralization (Mild Base) S4->S5 S6 Collect & Label as Halogenated Waste S5->S6

Emergency spill response and containment workflow for halogenated organic acids.

Step-by-Step Methodology: Spill Containment and Waste Management

  • Assessment: Identify the scale of the spill. For bench-scale spills (<50g) inside a fume hood, proceed with the local cleanup protocol. For larger spills outside engineering controls, evacuate the immediate area and allow airborne dust to settle.

  • Containment: Gently cover the spilled powder with a damp absorbent pad or inert material (e.g., sand or vermiculite) to suppress dust generation. Causality: Sweeping dry powder will aerosolize the acidic particulates, severely exacerbating the inhalation hazard (H335)[2].

  • Neutralization (Optional but Recommended): If the spill involves a concentrated solution of the acid, apply a mild neutralizing agent such as sodium bicarbonate (NaHCO₃) until effervescence ceases, safely neutralizing the sulfanylacetic acid moiety.

  • Collection: Use a disposable plastic scoop to collect the absorbent mixture. Do not use a standard vacuum cleaner; only HEPA-filtered, explosion-proof vacuums rated for hazardous chemical dust are acceptable.

  • Disposal & Segregation: Place the collected waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Label clearly as "Halogenated Organic Acid Waste." Do not mix this waste with strong bases or oxidizing agents. It must be routed to a certified hazardous waste disposal facility for high-temperature incineration, as the brominated naphthyl group requires specialized thermal destruction to prevent the formation of toxic brominated byproducts.

References

  • Title: 2-[(1-bromonaphthalen-2-yl)sulfanyl]acetic acid (CAS 92025-38-2) Safety Data Sheet Source: Fluorochem URL: 2

  • Title: 92025-38-2 | 2-((1-Bromonaphthalen-2-yl)thio)acetic acid Product Information Source: BLD Pharm URL: 3

  • Title: Screening Compounds P13113 Source: EvitaChem URL: 1

Sources

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